CCT241161

Catalog No.
S548106
CAS No.
M.F
C28H27N7O3S
M. Wt
541.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT241161

Product Name

CCT241161

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C28H27N7O3S

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)

InChI Key

DPMYVVGAYAPQNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

solubility

Soluble in DMSO, not in water

Synonyms

CCT241161; CCT-241161; CCT 241161.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

The exact mass of the compound 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea is 541.18961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 belongs to a new family of drugs designed to block several key cancer-causing proteins at once [1]. Its primary mechanism is dual inhibition of the RAF and SRC kinase families.

  • Pan-RAF Inhibition: It potently inhibits all RAF isoforms (BRAF, CRAF) [2]. Unlike first-generation BRAF inhibitors (vemurafenib, dabrafenib), it does not induce paradoxical activation of the MEK/ERK pathway in RAS mutant cells, a common problem that can lead to secondary tumors and resistance [2] [3].
  • SRC Family Kinase (SFK) Inhibition: Simultaneously targets SFKs like SRC and LCK [2]. Resistance to BRAF inhibitors is often mediated by pathway reactivation through Receptor Tyrosine Kinases (RTKs) that signal via SFKs [2].

The following diagram illustrates how this compound simultaneously inhibits its key targets to block tumor survival signaling:

g RTK Receptor Tyrosine Kinase (RTK) SFK SRC Family Kinases (SFK, LCK) RTK->SFK Activates RAS RAS (e.g., NRAS) RTK->RAS Activates MEK MEK SFK->MEK Signals to RAF RAF (BRAF, CRAF) RAS->RAF Activates (Dimerization) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Resistance Pathway Reactivation & Drug Resistance ERK->Resistance Drives Inhibitor This compound Inhibitor->SFK Direct Inhibition Inhibitor->RAS Prevents Paradoxical Activation Inhibitor->RAF Direct Inhibition

This dual-targeting approach allows it to suppress cancer growth in a wider range of contexts, including tumors resistant to first-line therapies [2].

Quantitative Biochemical and Cellular Data

For research applications, precise quantitative data is essential. The following tables consolidate key inhibitory and cellular activity data from preclinical studies.

Table 1: Kinase Inhibitory Profile (IC₅₀ Values) [2] [4] [5]

Kinase Target IC₅₀ (nM)
LCK 3 nM
CRAF 6 nM
SRC 10 nM
BRAF V600E 15 nM
BRAF 30 nM

Table 2: Cellular and In Vivo Efficacy [2] [4]

Model / System Observed Effect
In Vitro (Cellular)
WM266.4 (BRAF mutant) cells Inhibits MEK and ERK phosphorylation (at 1-100 nM)
A375 (BRAF V600E) cells IC₅₀ of 10 nM for cytotoxicity; sustained inhibition without resistance over 20 days at 0.5 µM
NRAS mutant cells Inhibits MEK/ERK signaling and cell proliferation (at 0.1-10 µM)
BRAF-inhibitor resistant patient cells Inhibits MEK, ERK, and SRC (at 1 µM for 4 h)
In Vivo (Mouse Xenografts)
BRAF mutant A375 tumors Tumor growth inhibition (oral, 10-20 mg/kg, once daily)
PLX4720-resistant A375 tumors Tumor growth inhibition (oral, 10-20 mg/kg, once daily)
NRAS mutant DO4 tumors Tumor growth inhibition (oral, 10-20 mg/kg, once daily)

Experimental Protocols for Key Assays

To help you evaluate and potentially replicate key findings, here are summaries of the core methodologies used in the foundational research [2].

  • Cell Viability/Proliferation Assay (e.g., GI₅₀)

    • Cell Lines: BRAF mutant melanoma cells (e.g., WM266.4, A375), NRAS mutant cells (e.g., D04), Ba/F3 cells expressing BRAF variants.
    • Procedure: Cells are treated with a dose range of this compound (e.g., 1 nM to 100 µM) for a set period (typically 72 hours).
    • Detection: Cell viability is quantified using assays like CellTiter-Glo, which measures cellular ATP levels. The GI₅₀ (concentration for 50% growth inhibition) is then calculated.
  • Western Blot Analysis (Pathway Inhibition)

    • Cell Treatment: Cells are treated with desired concentrations of this compound (e.g., 1-100 nM for WM266.4 cells for 24 hours; 0.1-10 µM for NRAS mutant cells for 24 hours).
    • Cell Lysis: After treatment, cells are lysed to extract total protein.
    • Detection: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-MEK, phospho-ERK, total MEK/ERK, and phospho-SRC to confirm target engagement and pathway modulation.
  • In Vivo Efficacy (Mouse Xenograft Models)

    • Model Establishment: Female nude mice (5-6 weeks old) are implanted with human tumor cells (e.g., A375, DO4).
    • Dosing: Once tumors are established, this compound is administered by oral gavage at doses of 10 or 20 mg/kg, once daily for a defined period (e.g., 7 days in initial studies).
    • Endpoint Monitoring: Tumor volume and mouse body weight are tracked regularly to assess anti-tumor efficacy and systemic toxicity.

Research Significance and Context

This compound represents a strategic evolution in targeting the RAF/MEK/ERK pathway.

  • Overcomes Acquired Resistance: Effectively inhibits the growth of patient-derived xenografts that have developed resistance to both BRAF inhibitor monotherapy (e.g., vemurafenib/PLX4720) and combination BRAF/MEK inhibitor therapy [2].
  • Addresses Intrinsic Resistance: Shows activity in approximately 20% of BRAF mutant melanomas that do not respond to first-generation BRAF inhibitors [1].
  • Potential Beyond Melanoma: Its mechanism is relevant for other cancer types where first-generation RAF inhibitors have failed, such as colorectal and thyroid BRAF V600E tumors, often due to RTK-mediated reactivation of ERK signaling [6] [3].

References

CCT241161 pan-RAF inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibitory Profile

The potency of CCT241161 against its primary kinase targets is quantified by IC50 values, which represent the concentration needed to inhibit half of the enzyme's activity.

Target Kinase IC50 Value
LCK 3 nM [1]
CRAF 6 nM [1]
SRC 10 nM [1]
BRAF-V600E 15 nM [1]
BRAF 30 nM [1]

Detailed Experimental Protocols

The biological activity of this compound was characterized through standard in vitro and in vivo assays. Below are the key methodologies cited in the literature.

In Vitro Cell Viability and Proliferation Assays

  • Purpose: To determine the compound's ability to inhibit the growth of various melanoma cell lines.
  • Typical Protocol (CellTiter-Glo Assay): Cells (e.g., WM266.4 with BRAF mutation, A375 with BRAF-V600E mutation, D04 with NRAS mutation) are seeded in culture plates and treated with a dose range of this compound (e.g., from 1 nM to 100 µM) for a set period, often 72 hours. Cell viability is then measured by adding CellTiter-Glo reagent, which quantifies the amount of ATP present as a marker of metabolically active cells [1].
  • Outcome Measurement: IC50 values for cytotoxicity are calculated from the dose-response curves.

In Vitro Western Blot Analysis

  • Purpose: To assess the biochemical effects of the inhibitor on downstream signaling pathways.
  • Typical Protocol: Cells are treated with this compound at various concentrations (e.g., 1-100 nM for WM266.4 cells for 24 hours; 0.1-10 µM for NRAS mutant cells for 24 hours). After treatment, cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of MEK, ERK, and SRC [1].
  • Outcome Measurement: Reduction in the levels of phosphorylated (active) MEK, ERK, and SRC indicates effective pathway inhibition.

In Vivo Xenograft Studies

  • Purpose: To evaluate the anti-tumor efficacy of this compound in a live animal model.
  • Typical Protocol: Female nude mice (5-6 weeks old) are implanted with human tumor cells (e.g., A375, PLX4720-resistant A375, or NRAS mutant D04) to form xenografts. Once tumors are established, mice are treated with this compound (e.g., 10 or 20 mg/kg) or a control vehicle via oral gavage once daily. Tumor volume and body weight are monitored regularly over the treatment course (e.g., 7 days) [1].
  • Outcome Measurement: Tumor volume regression or growth inhibition in the treated group compared to the control group, with body weight monitoring used as an indicator of treatment-related toxicity.

Mechanism of Action and Signaling Pathways

This compound's mechanism is best understood in contrast to first-generation RAF inhibitors.

G RTK RTK RAS RAS RTK->RAS RAF Dimers RAF Dimers RAS->RAF Dimers MEK MEK RAF Dimers->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation SRC/LCK SRC/LCK Other Survival Pathways Other Survival Pathways SRC/LCK->Other Survival Pathways Other Survival Pathways->Cell Proliferation 1st Gen RAFi 1st Gen RAFi 1st Gen RAFi->RAF Dimers Ineffective This compound This compound This compound->RAF Dimers Inhibits This compound->SRC/LCK Inhibits

This compound simultaneously inhibits RAF dimers and SRC/LCK to block multiple resistance pathways.

Conclusion and Research Significance

This compound represents a rational approach to overcoming the limitations of first-generation RAF inhibitors. Its dual pan-RAF and SFK inhibitory profile allows it to:

  • Break Paradoxical Activation: It does not induce the paradoxical activation of the MAPK pathway in RAS mutant cells, a common side effect of inhibitors like vemurafenib [2] [3].
  • Overcome Clinical Resistance: It is effective in tumor models that have developed resistance to BRAF inhibitors or BRAF/MEK combinations, often mediated by enhanced RTK/SFK signaling [2] [3].
  • Provide Broader Activity: Its mechanism supports its potential use as a first-line treatment for both BRAF and NRAS mutant melanomas and as a second-line option after resistance to current therapies emerges [2].

References

CCT241161 orally active RAF inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Significance

CCT241161 was designed to address key limitations of first-generation BRAF inhibitors (like vemurafenib and dabrafenib). Its primary mechanistic advantage lies in being a paradox-breaking inhibitor that does not cause paradoxical activation of the MEK/ERK pathway in RAS mutant cells [1].

The following diagram illustrates the core signaling pathway and the dual inhibitory action of this compound:

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS (GTP-bound) RTK->RAS SFK SRC Family Kinases (SFKs) RTK->SFK RAF RAF Dimer RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SFK->MEK Inhibitor This compound Dual Inhibitor Inhibitor->RAF Pan-RAF Inhibition Inhibitor->SFK SFK Inhibition

This compound directly inhibits key nodes in the pathway: it acts as a pan-RAF inhibitor and concurrently targets SRC family kinases (SFKs). This dual action is crucial for its efficacy in resistant cancers.

Key Experimental Data and Protocols

The activity of this compound has been validated across various in vitro and in vivo models. The table below summarizes key experimental findings from the search results.

Model Type Cell Line / Model Key Finding Experimental Protocol Summary
In Vitro WM266.4 (BRAF mutant) Inhibited MEK & ERK (1-100 nM, 24h) [2] Cells treated with compound for 24 hours; inhibition measured by western blot [2].
In Vitro A375 (BRAF V600E) Cytotoxicity IC₅₀ = 10 nM [2] 72-hour cell viability assay using CellTiter-Glo luminescent kit [2].
In Vitro D04 (NRAS mutant) Inhibited cell growth [2] Anti-proliferative activity measured after compound treatment (0.1-100 µM) [2].
In Vitro PLX4720-resistant patient cells Inhibited MEK, ERK, & SRC (1 µM, 4h) [2] Resistant cells treated for 4 hours; inhibition measured by western blot [2].
In Vivo Mice with A375, A375/R (resistant), or D04 xenografts Tumor regression at 10-20 mg/kg [2] Female nude mice dosed orally once daily for 7 days; tumor volume and body weight monitored [2].

Therapeutic Potential and Context

This compound represents a strategic approach to overcome major clinical challenges in targeting the MAPK pathway.

  • Overcoming Resistance: Resistance to first-generation BRAF inhibitors frequently occurs through reactivation of the MAPK pathway, often mediated by upstream signals from RTKs/SFKs or mutations in NRAS [1] [3]. By concurrently inhibiting RAF and these resistance nodes (SFKs), this compound effectively suppresses MEK/ERK signaling in these resistant settings [1].
  • Treating NRAS Mutant Melanomas: Unlike selective BRAF inhibitors, which are ineffective in NRAS mutant tumors, this compound demonstrates significant anti-proliferative activity in NRAS mutant models, both in vitro and in vivo [2] [1].
  • Favorable Toxicity Profile: In preclinical studies, this compound was found to be well-tolerated. No significant adverse effects, body weight loss, or treatment-related tissue changes were observed at efficacious doses [1].

References

CCT241161 IC50 Values and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known inhibitory profile (IC50 values) and key chemical properties of CCT241161.

Target IC50 Value Note / Assay
LCK 3 nM Lymphocyte-specific protein tyrosine kinase [1]
CRAF 6 nM [1]
SRC 10 nM SRC Proto-Oncogene [1]
V600E-BRAF 15 nM Oncogenic BRAF mutant [1]
BRAF 30 nM Wild-type BRAF [1]
Property Value
Molecular Formula C₂₈H₂₇N₇O₃S [1]
Molecular Weight 541.62 g/mol [1]
CAS Number 1163719-91-2 [1]

Experimental Protocols and Key Findings

The biological activity of this compound was characterized through a series of in vitro and in vivo experiments, primarily detailed in the 2015 study by Girotti et al [2].

In Vitro Assays and Protocols
  • Cell Lines and Culture: A panel of human melanoma cell lines was used, including WM266.4 (BRAF mutant), A375 (BRAF V600E mutant), and D04 (NRAS mutant) cells. Cells were cultured under standard conditions [2].
  • Cell Viability/Proliferation Assay:
    • Purpose: To determine the anti-proliferative effect (GI50) of this compound.
    • Method: Cells were treated with this compound across a range of concentrations (from nanomolar to micromolar) for a specified period. Cell viability was measured using standard assays (e.g., MTT or CellTiter-Glo). The concentration causing 50% growth inhibition (GI50) was calculated [2].
  • Western Blot Analysis:
    • Purpose: To assess the inhibition of key signaling pathways (MEK/ERK) and target phosphorylation.
    • Method: Treated cells (e.g., WM266.4) were lysed. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against p-MEK, p-ERK, and total proteins. This confirmed the compound's on-target activity by showing reduced phosphorylation of MEK and ERK [2].
  • Resistance Models:
    • Purpose: To evaluate efficacy against BRAF-inhibitor resistant melanoma.
    • Method: PLX4720-resistant A375 cells were generated by chronic exposure. This compound was tested on these resistant lines and showed potent inhibition of MEK/ERK signaling and cell proliferation, demonstrating its ability to overcome this resistance [2].
In Vivo Studies and Protocols
  • Animal Model: Female nude mice (5-6 weeks old) were used [2].
  • Xenograft Models: Mice were implanted with tumors from:
    • BRAF mutant A375 cells.
    • PLX4720-resistant A375 cells.
    • NRAS mutant D04 cells [2].
  • Dosing Regimen: this compound was administered via oral gavage at doses of 10 mg/kg and 20 mg/kg, once daily for seven days [1] [2].
  • Efficacy Endpoint: The primary outcome was inhibition of tumor growth compared to control groups. This compound significantly inhibited growth in all models, including the resistant one [1] [2].
  • Tolerability Endpoint: Body weight was monitored as an indicator of systemic toxicity. No significant reduction was observed, indicating the compound was well-tolerated at the effective doses [1] [2].

Mechanism of Action and Signaling Pathway

This compound is characterized as a pan-RAF inhibitor that also targets SRC-family kinases (SFKs). This dual mechanism allows it to block the MAPK signaling pathway and overcome common resistance mechanisms to selective BRAF inhibitors (like vemurafenib) [2]. The following diagram illustrates its role in the context of melanoma signaling and resistance.

G cluster_normal Oncogenic MAPK Signaling cluster_resist Resistance to BRAF-Selective Inhibitors RTK Receptor Tyrosine Kinase (RTK) RAS Mutant RAS (e.g., NRAS) RTK->RAS CRAF CRAF RAS->CRAF BRAF Mutant BRAF (e.g., V600E) RAS->BRAF MEK MEK CRAF->MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation & Survival ERK->Proliferation SFK SRC-Family Kinases (SFKs) Activation Reactivation Pathway Reactivation & Resistance SFK->Reactivation BRAFi BRAF-Selective Inhibitor (e.g., Vemurafenib) Paradox Paradoxical ERK Activation BRAFi->Paradox Paradox->Reactivation CCT This compound (Pan-RAF & SRC Inhibitor) CCT->CRAF Inhibits CCT->BRAF Inhibits CCT->SFK Inhibits CCT->Paradox Prevents CCT->Reactivation Overcomes

Mechanism of this compound: inhibits RAF kinases and SRC to block oncogenic signaling and overcome resistance.

References

Physical Properties & Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates the core technical data for CCT241161 relevant for laboratory use.

Property Specification
Molecular Formula C₂₈H₂₇N₇O₃S [1] [2]
Molecular Weight 541.62 g/mol [1]
CAS Number 1163719-91-2 [1] [2]
Purity >98% by HPLC [1] [2]
Solubility Soluble in DMSO [1] [2]
Appearance White solid [2]
Short-Term Storage 0°C [1]
Long-Term Storage -20°C [1] [2]

Safety Information

When handling this substance, note the following safety phrases:

  • S22: Do not breathe dust [2]
  • S24/25: Avoid contact with skin and eyes [2]
  • S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection [2]

The supplier classifies this substance with a Caution note, indicating it has not yet been fully tested. It is not for use in humans, diagnostics, or therapeutics and is for in vitro research only [2].

Biological Role & Mechanism of Action

This compound is characterized as an orally active pan-RAF inhibitor [1]. It also demonstrates significant activity against other kinases, particularly those in the SRC family [1] [2]. The following diagram illustrates the primary signaling pathway it targets and its key inhibitory actions.

g RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase (BRAF, CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Signal Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound Inhibition This compound->RAF Pan-RAF Inhibitor SRCFamily SRC Family Kinases (SFKs) This compound->SRCFamily Also Inhibits

As the diagram shows, this compound primarily targets the RAF kinase within the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway) [3]. This pathway is a crucial regulator of cell growth and survival. By inhibiting RAF, this compound blocks the signal that drives uncontrolled proliferation in cancer cells [1]. Its ability to also inhibit SRC Family Kinases (SFKs) may contribute to its efficacy and relevance in other research areas, such as neuroscience [2].

Research Context & Experimental Considerations

  • Primary Application: The main research focus of this compound is in oncology, particularly against BRAF and NRAS mutant melanomas [1]. It is noted for its ability to overcome resistance to earlier-generation RAF inhibitors, which is often caused by RAF dimerization and reactivation of the MAPK pathway [1] [3].
  • Reconstitution Protocol: While specific concentrations are not provided, the consistent reference to DMSO as the solvent indicates that a stock solution should be prepared in anhydrous DMSO. The molarity calculation formula is: Molarity (mol/L) = Mass (mg) / (Molecular Weight (g/mol) × Volume (mL)). Further dilutions can be made into aqueous buffers for cellular assays.
  • Key Experiment: A foundational study demonstrated that this compound exhibits potent anti-proliferative effects in cancer cells. The experimental methodology for such an assay typically involves:
    • Cell Culture: Maintaining human cancer cell lines (e.g., BRAF mutant melanoma cells) in appropriate media.
    • Compound Treatment: Treating cells with a dose range of this compound (dissolved in DMSO, with a final DMSO concentration typically <0.1%) for a set period (e.g., 72 hours).
    • Viability Assessment: Measuring cell viability using a standard assay like MTT or CellTiter-Glo to generate dose-response curves and calculate IC₅₀ values [1].

References

CCT241161 bioactivity anticancer proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Activity

CCT241161 exhibits potent inhibition against a range of kinases. The table below outlines its half-maximal inhibitory concentration (IC₅₀) values for key targets.

Target Kinase IC₅₀ Value
LCK 3 nM [1] [2]
CRAF 6 nM [1] [2]
SRC 10 nM [1] [2]
V600E-BRAF 15 nM [1] [2]
BRAF 30 nM [1] [2]

In cellular models, this compound effectively suppresses the MAPK pathway and demonstrates anti-proliferative effects [3] [2]. Key experimental findings and methodologies are summarized below.

Experimental Context Assay & Treatment Details Key Outcome
WM266.4 (BRAF mutant cells) Cells treated with 1-100 nM of this compound for 24 hours; Western Blot analysis [2]. Inhibition of phosphorylated MEK and ERK [2].
NRAS mutant melanoma cells Cells treated with 0.1-10 μM of this compound for 24 hours; Western Blot analysis [2]. Inhibition of phosphorylated MEK [2].
BRAF-inhibitor resistant melanoma cells Cells treated with 1 μM of this compound for 4 hours; Western Blot analysis [2]. Effective inhibition of MEK/ERK signaling [2].
Broad anti-proliferative activity Cell viability assays (e.g., in D04, A375 cells) with 0.1-100 μM of this compound for 24 hours [3] [2]. Inhibition of cancer cell proliferation [3] [2].
Long-term resistance study A375 cells treated with 0.5 μM of this compound for 20 days [2]. Inhibition maintained without inducing drug resistance [2].

In Vivo Efficacy and Tolerability

This compound has shown promising efficacy in preclinical mouse models.

Experiment Model Dosing Regimen Reported Efficacy
BRAF mutant A375 xenografts 10-20 mg/kg, orally, once daily for 7 days Inhibited tumor growth [1]
PLX4720-resistant A375 xenografts 10-20 mg/kg, orally, once daily for 7 days Inhibited tumor growth [1]
NRAS mutant D04 xenografts 10-20 mg/kg, orally, once daily for 7 days Inhibited tumor growth [1]

The compound is well-tolerated in vivo. A comprehensive safety profile analysis of the closely related analog CCT196969 showed it was extremely well tolerated, with no significant adverse effects observed at 20 mg/kg daily for 24 days in CD-1 mice [4]. This compound itself did not cause body weight loss in tumor-bearing mice at efficacious doses [1].

Significance and Mechanism in Context

This compound represents a strategic evolution in targeting the RAS/RAF/MEK/ERK pathway [5]. Its "paradox-breaking" ability is particularly valuable for tackling resistance mechanisms and treating NRAS mutant melanomas [4] [6]. The following diagram illustrates the key signaling pathways and mechanisms this compound acts upon.

g This compound Mechanism in Melanoma Signaling cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutant) RTK->RAS SRC SRC Family Kinases (SFKs) RTK->SRC BRAF BRAF (Mutant/V600E) RAS->BRAF MEK MEK BRAF->MEK CRAF CRAF ERK ERK SRC->ERK MEK->ERK Prolif Cell Proliferation & Tumor Survival ERK->Prolif Resistance Resistance to BRAF/MEK inhibitors Resistance->Prolif CCT This compound Inhibition CCT->BRAF Pan-RAF Inhibition CCT->SRC SRC Inhibition CCT->CRAFTarget Pan-RAF Inhibition CRAFTarget->MEK

This compound simultaneously inhibits key nodes in the MAPK pathway (BRAF, CRAF) and resistance-associated SRC family kinases (SFKs) [4] [6]. This multi-target action allows it to suppress tumor growth in both BRAF and NRAS mutant melanomas and overcome common resistance mechanisms to first-generation BRAF inhibitors [4].

Experimental Workflow

For researchers looking to validate the anti-proliferative and pathway-modulating effects of this compound, the core experimental workflow derived from the literature is as follows.

g Key Experimental Workflow for this compound CellLine 1. Select Cell Models (BRAF mutant, e.g., WM266.4, A375; NRAS mutant; BRAFi-resistant) InVitroDose 2. In Vitro Treatment (Dose: 1 nM - 100 µM this compound Duration: 4 hours - 20 days) CellLine->InVitroDose PathwayAssay 3. Pathway Analysis (Western Blot for p-MEK, p-ERK) InVitroDose->PathwayAssay PhenotypeAssay 4. Phenotype Analysis (Cell Viability/Proliferation Assay) PathwayAssay->PhenotypeAssay InVivoVal 5. In Vivo Validation (Mouse Xenograft Models, Oral Dosing: 10-20 mg/kg/day) PhenotypeAssay->InVivoVal

This workflow outlines the key steps for evaluating this compound, from initial cellular treatment to in vivo validation [1] [2].

References

CCT241161 BRAF NRAS mutant melanoma activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Key Quantitative Data

The following table summarizes the core biochemical and cellular characteristics of CCT241161.

Parameter Description / Value
Primary Targets pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [1]
Key Biochemical IC₅₀ Values BRAF: 30 nM; BRAF-V600E: 15 nM; CRAF: 6 nM; SRC: 15 nM; LCK: 3 nM [1]
Cellular Activity (GI₅₀) More potent growth inhibition than PLX4720 in BRAF and NRAS mutant melanoma cells [1]
Mechanistic Profile Paradox-breaking; inhibits MEK/ERK signaling in both BRAF and NRAS mutant cells without causing paradoxical pathway activation [1] [2]
In Vivo Efficacy Induces tumor regression in patient-derived xenograft (PDX) models resistant to BRAF or BRAF/MEK inhibitors [1] [3]
Pharmacokinetics Orally bioavailable (~55%); at 10 mg/kg/day, plasma concentrations ~1 μM at 14 hours [1]

Mechanism of Action and Signaling Pathway

This compound blocks tumor growth through a multi-target mechanism. The following diagram illustrates how it inhibits key proteins in the MAPK pathway and overcomes common resistance mechanisms.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., NRAS) RTK->RAS Activates BRAF_CRAF_dimers BRAF/CRAF Dimers RAS->BRAF_CRAF_dimers Activates MEK MEK BRAF_CRAF_dimers->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellProliferation Cell Proliferation & Survival ERK->CellProliferation Promotes Resistance Resistance to BRAF/MEK inhibitors SRC_SFK SRC/SFK Signaling SRC_SFK->Resistance Mediates CCT241161_RAF This compound (pan-RAF inhibitor) CCT241161_RAF->BRAF_CRAF_dimers Inhibits CCT241161_SRC This compound (SFK inhibitor) CCT241161_SRC->Resistance Overcomes CCT241161_SRC->SRC_SFK Inhibits

This compound simultaneously inhibits pan-RAF and SRC-family kinases to block MAPK signaling and overcome drug resistance [1].

Detailed Experimental Protocols

The key findings on this compound are supported by standard preclinical experimental methodologies.

Kinase Inhibition Profiling
  • Purpose: To determine the compound's potency and selectivity against specific kinase targets.
  • Method: this compound was screened against a panel of purified protein kinases. The half-maximal inhibitory concentration (IC₅₀) for key targets like BRAF, CRAF, and SRC was calculated from dose-response curves [1].
Cell-Based Signaling and Proliferation Assays
  • Purpose: To confirm target engagement and functional activity in melanoma cell lines with different genetic backgrounds.
  • Cell Lines: Used a panel of lines including BRAF mutant (e.g., WM266.4), NRAS mutant, and BRAF/RAS wild-type (e.g., D35) cells [1].
  • Signaling Analysis: Treated cells with this compound and analyzed cell lysates by western blotting to detect levels of phosphorylated MEK and ERK, key markers of MAPK pathway activity [1].
  • Proliferation Assay: Measured the concentration-dependent anti-proliferative effect (GI₅₀) of the compound over several days, comparing its potency to the BRAF inhibitor PLX4720 [1].
In Vivo Efficacy Studies in Patient-Derived Xenografts
  • Purpose: To evaluate the compound's ability to inhibit tumor growth in a model that closely mimics patient tumors, including those resistant to therapy.
  • Model Generation: Tumor fragments from patients with melanoma that had developed resistance to BRAF or BRAF/MEK inhibitors were implanted into immunocompromised mice [1].
  • Dosing and Analysis: Mice bearing established PDX tumors were treated with this compound orally. Tumor volume was monitored over time and compared to a control group to assess tumor regression or growth inhibition [1].

This compound represents a promising preclinical strategy for treating melanomas resistant to current targeted therapies. Its "paradox-breaking" property and dual targeting of RAF and SRC kinases address two critical clinical challenges. Future work will determine its translation into clinical benefit for patients.

References

Application Note: In Vitro Evaluation of CCT241161 in Melanoma Cell Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview

CCT241161 is an orally active small molecule inhibitor characterized as a pan-RAF inhibitor that also demonstrates significant activity against SRC-family kinases (SFKs). Its primary mechanism of action involves allosteric inhibition of RAF isoforms (BRAF, CRAF) and SFKs, which enables it to suppress the MAPK pathway without inducing the paradoxical activation commonly associated with first-generation BRAF inhibitors. This makes it particularly valuable for studying both treatment-naïve and drug-resistant melanoma models. [1] [2]

The key feature of this compound is its paradox-breaking property; unlike vemurafenib, it does not activate ERK signaling in RAS mutant cells. Furthermore, its dual targeting capability addresses common resistance mechanisms mediated through RTK/SFK signaling or mutant NRAS, making it a promising compound for overcoming resistance to BRAF and BRAF/MEK inhibitor combinations. [1] [2]

Biochemical and Cellular Profiling

Target Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against key kinase targets:

Table 1: In vitro kinase inhibition profile of this compound [3] [4]

Target Kinase IC₅₀ Value Biological Significance
LCK 3 nM SRC-family kinase, implicated in immune regulation and resistance
CRAF 6 nM Key RAF isoform in NRAS mutant and resistant melanomas
SRC 10 nM SRC-family kinase, frequently activated in resistance
V600E-BRAF 15 nM Most common oncogenic BRAF mutation in melanoma
BRAF 30 nM Wild-type BRAF inhibition
Anti-proliferative Activity in Melanoma Cells

This compound demonstrates potent anti-proliferative effects across various melanoma cell models, as detailed in the table below:

Table 2: Cellular activity of this compound in melanoma models [3]

Cell Line / Model Mutation Context Experimental Readout Key Findings
A-375 cells BRAF V600E mutant Cell viability (72 hr) IC₅₀ = 10 nM
WM266.4 cells BRAF mutant Western Blot (24 hr) Inhibition of MEK and ERK at 1-100 nM
D04 cells NRAS mutant Cell proliferation Growth inhibition at 0.1-100 μM
Patient #2 cells PLX4720-resistant Western Blot (4 hr) Inhibition of MEK, ERK, and SRC at 1 μM
A375/R xenograft PLX4720-resistant In vivo tumor growth (7 days) Tumor regression at 10-20 mg/kg (oral gavage)

Detailed Experimental Protocols

Compound Preparation and Storage

Stock Solution Preparation:

  • Dissolve this compound in DMSO at a recommended stock concentration of 10-100 mM.
  • Sonication is recommended to ensure complete dissolution when preparing concentrated stock solutions. [4]
  • Aliquot and store at -80°C for long-term storage (6 months) or -20°C for short-term storage (3 years for powder, 1 month for solution). [3] [4]

Working Solution Preparation:

  • Prepare fresh working dilutions in culture medium immediately before use.
  • Final DMSO concentration in cell culture should typically not exceed 0.1-0.5% to maintain cell viability.
Cell Culture and Maintenance

Recommended Melanoma Cell Lines:

  • BRAF V600E mutant lines: A-375, WM266.4 [3]
  • NRAS mutant lines: D04 [3]
  • BRAF inhibitor-resistant lines: PLX4720-resistant A375 (A375/R) [1]

General Cell Culture Conditions:

  • Culture cells in appropriate medium (DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin. [5]
  • Maintain in a humidified incubator at 37°C with 5% CO₂. [5]
  • For adherence to rigorous experimental practice, perform routine mycoplasma testing and cell line authentication.
Treatment Protocols for Key Assays

Protocol 1: Pathway Inhibition Analysis (Western Blot)

This protocol assesses the effect of this compound on MAPK pathway signaling components.

  • Cell Seeding: Seed melanoma cells (e.g., WM266.4) in 6-well plates at an appropriate density (e.g., 2-3 × 10⁵ cells/well) and allow to adhere overnight. [3]
  • Compound Treatment: Treat cells with this compound across a concentration range of 1-100 nM for 24 hours. Include a DMSO vehicle control. [3]
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis: Resolve proteins by SDS-PAGE and transfer to membranes. Probe for:
    • Phospho-ERK and Total ERK
    • Phospho-MEK and Total MEK
    • Phospho-SRC (Tyr416) and Total SRC
    • GAPDH or β-actin as loading controls
  • Expected Results: Dose-dependent decrease in phospho-MEK and phospho-ERK in BRAF mutant cells; additional inhibition of phospho-SRC in resistant models. [1] [2]

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the anti-proliferative effects of this compound.

  • Cell Seeding: Seed melanoma cells (e.g., A-375) in 96-well plates at optimal density for 72-hour growth (e.g., 1-3 × 10³ cells/well). [3]
  • Compound Treatment: The next day, treat cells with this compound across a concentration range (e.g., 0.1 nM to 10 μM) in triplicate. Include vehicle and positive controls.
  • Incubation: Incubate cells for 72 hours under standard culture conditions.
  • Viability Assessment: Measure cell viability using CellTiter-Glo luminescent assay or MTT assay according to manufacturer instructions.
  • Data Analysis: Calculate % viability relative to vehicle control and determine GI₅₀ values using non-linear regression. Expected GI₅₀ for A-375 cells is approximately 10 nM. [3]

Protocol 3: Resistance Modeling

This protocol evaluates efficacy in BRAF inhibitor-resistant settings.

  • Model Selection: Utilize naturally resistant models (NRAS mutant, e.g., D04) or acquired resistance models (e.g., PLX4720-resistant A375 cells). [1] [3]
  • Compound Treatment: Treat resistant cells with this compound at concentrations up to 1 μM for 4-24 hours for signaling studies or 72 hours for viability. [3]
  • Assessment: Evaluate pathway inhibition (as in Protocol 1) or anti-proliferative effects (as in Protocol 2).
  • Expected Results: Significant inhibition of MEK/ERK signaling and cell growth in both BRAF and NRAS mutant melanomas, including those resistant to vemurafenib/PLX4720. [1]

The following diagram illustrates the experimental workflow and key pathways affected by this compound treatment:

G cluster_pathway Key Pathways Targeted Start Start Experiment Prepare this compound stock solutions CellCulture Culture Melanoma Cells (BRAF mutant, NRAS mutant, resistant variants) Start->CellCulture Treatment Treat Cells with this compound (1-100 nM for signaling, 0.1 nM-10 µM for viability) CellCulture->Treatment Signaling Signaling Analysis (24 hour treatment) Treatment->Signaling Viability Viability Analysis (72 hour treatment) Treatment->Viability Resistance Resistance Modeling (Up to 1 µM, 4-24 hours) Treatment->Resistance WB Western Blot Analysis p-ERK, p-MEK, p-SRC Signaling->WB CellAssay Cell Viability Assay CellTiter-Glo, MTT Viability->CellAssay Mech Mechanistic Insights Pathway inhibition in resistant models Resistance->Mech Results Results Interpretation Dose-response analysis GI50 calculation WB->Results CellAssay->Results Mech->Results RTK Receptor Tyrosine Kinases (RTKs) SFK SRC Family Kinases (SFKs) RTK->SFK NRAS Mutant NRAS CRAF CRAF NRAS->CRAF BRAF BRAF V600E MEK MEK Inhibition BRAF->MEK SFK->MEK CRAF->MEK ERK ERK Inhibition MEK->ERK

Mechanism of Action and Signaling Pathways

This compound exerts its effects through two complementary mechanisms:

  • RAF Kinase Inhibition: As a pan-RAF inhibitor, this compound targets multiple RAF isoforms including BRAF, BRAF V600E, and CRAF. Unlike first-generation RAF inhibitors (vemurafenib, dabrafenib), it belongs to the αC-HELIX-IN inhibitor class, which allows it to effectively inhibit dimeric RAF forms commonly associated with resistance. [6]

  • SRC-Family Kinase Inhibition: By simultaneously inhibiting SFKs (SRC, LCK), this compound blocks alternative resistance pathways activated through receptor tyrosine kinase (RTK) signaling. This dual targeting prevents the MEK/ERK pathway reactivation that often limits the efficacy of selective BRAF inhibitors. [1] [2]

The compound effectively suppresses MEK/ERK signaling in both BRAF mutant and NRAS mutant melanoma cells, while avoiding the paradoxical pathway activation in RAS mutant cells that plagues first-generation BRAF inhibitors. [1] [2]

Technical Considerations and Troubleshooting

  • Dose Optimization: Initial experiments should include a broad concentration range (0.1 nM to 10 μM) to establish appropriate dose-response curves for specific cell models.
  • Resistance Models: For studies focusing on resistance mechanisms, consider developing isogenic resistant cell lines through chronic exposure to BRAF inhibitors or utilizing patient-derived resistant lines. [7]
  • Combination Studies: this compound may be combined with MEK inhibitors for enhanced pathway suppression, though its dual RAF/SRC targeting often provides comprehensive single-agent activity.
  • Control Compounds: Include first-generation BRAF inhibitors (vemurafenib, dabrafenib) as comparators to demonstrate the superior activity of this compound in resistant settings.

Conclusion

This compound represents a valuable tool compound for investigating RAF-dependent signaling in melanoma and overcoming resistance to first-generation BRAF inhibitors. The protocols outlined herein provide a framework for comprehensive in vitro characterization of its effects on melanoma cell signaling, proliferation, and drug resistance mechanisms.

References

Application Note: CCT241161 Western Blot Protocols for MEK/ERK Inhibition Analysis in Melanoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCT241161 and Its Mechanism of Action

This compound represents a novel class of paradox-breaking pan-RAF inhibitors that also target SRC family kinases (SFKs), showing promising activity against treatment-resistant melanomas. This compound was specifically designed to address the clinical challenges of acquired resistance to first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) and intrinsic resistance observed in certain BRAF-mutant melanoma patients. Unlike selective BRAF inhibitors that primarily target monomeric BRAF-V600E, this compound exhibits a broader kinase inhibition profile, effectively targeting BRAF, CRAF, and SFKs (SRC, LCK) without inducing the paradoxical ERK activation commonly observed in RAS-mutant cells treated with first-generation BRAF inhibitors [1] [2] [3].

The molecular rationale for developing this compound stems from the recognition that resistance to BRAF and BRAF/MEK inhibitor combinations frequently emerges through pathway reactivation mechanisms involving receptor tyrosine kinase (RTK)/SFK signaling or mutant NRAS, which subsequently reactivates the MAPK pathway through CRAF-mediated signaling [1]. By simultaneously targeting multiple nodes in these resistance pathways, this compound provides a promising therapeutic strategy for both treatment-naïve and drug-resistant BRAF-mutant melanomas, with potential applications in NRAS-mutant melanoma as well.

Key Experimental Findings and Quantitative Data

Kinase Inhibition Profile and Cellular Potency

Table 1: Kinase inhibition profile of this compound

Kinase Target IC₅₀ (μM) Cellular Assay Type
BRAF-V600E 0.015 In vitro kinase assay
BRAF (wild-type) 0.03 In vitro kinase assay
CRAF 0.006 In vitro kinase assay
SRC 0.01 In vitro kinase assay
LCK 0.003 In vitro kinase assay
MEK1 >10 In vitro kinase assay
COT >10 In vitro kinase assay

Table 2: Cellular activity of this compound in melanoma models

Cell Line/Model Genetic Background Assay Type IC₅₀/Effect Additional Context
WM266.4 cells BRAF mutant pMEK/pERK inhibition Potent inhibition at 1 μM More potent than PLX4720
D35 cells BRAF/RAS wild-type pMEK/pERK inhibition No inhibition No paradoxical activation
SKMEL239 clone C3 BRAF-V600E dimeric Cell growth inhibition Similar potency to monomeric Unlike 1st-gen RAF inhibitors
PLX4720-resistant A375 Acquired resistance Xenograft tumor growth Significant inhibition Via ERK and SRC inhibition
Patient-derived xenografts Vemurafenib-resistant Tumor growth Effective after prolonged exposure Including intrinsic resistance

The quantitative data demonstrates that This compound effectively inhibits MEK and ERK phosphorylation in BRAF mutant melanoma cells (WM266.4) while showing no activity in BRAF/RAS wild-type cells (D35) and, importantly, does not induce paradoxical pathway activation [1]. This distinguishes it from first-generation BRAF inhibitors like vemurafenib and dabrafenib, which paradoxically activate ERK signaling in RAS mutant cells. The compound's unique ability to maintain potency against dimeric BRAF configurations common in drug-resistant settings, combined with its favorable pharmacokinetic profile (approximately 55% oral bioavailability in mouse models), makes it particularly valuable for targeting resistant disease [1].

Experimental Protocols for MEK/ERK Inhibition Analysis

Cell Culture and Compound Treatment

Protocol: Cell Treatment with this compound for Western Blot Analysis

  • Cell lines: WM266.4 (BRAF mutant), D35 (BRAF/RAS wild-type), or appropriate resistant variants (e.g., PLX4720-resistant A375) [1]
  • Compound preparation: Prepare 10 mM stock solution of this compound in DMSO, aliquot, and store at -20°C. Prepare fresh working concentrations in cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v) [1] [4]
  • Treatment conditions: Seed cells at 60-70% confluence in appropriate culture vessels and allow to adhere overnight. Treat cells with this compound across a concentration range (0.001-10 μM) for 2-24 hours, including vehicle control (0.1% DMSO) and appropriate positive controls (e.g., PLX4720 for BRAF mutant cells) [1]
  • Inhibition validation: Include MEK inhibitor (U0126, 10-20 μM) as a control for complete pathway inhibition when establishing experimental conditions [5] [4]
Protein Extraction and Quantification

Protocol: Lysate Preparation for MAPK Pathway Analysis

  • Lysis buffer composition: Use modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with phosphatase inhibitors (10 mM sodium fluoride, 1 mM sodium orthovanadate, 10 mM β-glycerophosphate) and protease inhibitors (complete mini-tablet) [6]
  • Cell lysis: Place culture vessels on ice, remove media, and wash cells with ice-cold PBS. Add appropriate volume of lysis buffer (100-200 μL for 6-well plate) and incubate on ice for 15-20 minutes with occasional agitation. Scrape lysates and transfer to pre-chilled microcentrifuge tubes [6]
  • Clarification: Centrifuge lysates at 16,000 × g for 15 minutes at 4°C. Transfer supernatant to new tubes without disturbing pellet [6]
  • Protein quantification: Determine protein concentration using BCA or Bradford assay according to manufacturer's instructions. Adjust samples to equal concentrations with lysis buffer, and add 4× Laemmli sample buffer with 10% 2-mercaptoethanol [6]
Western Blot Analysis

Protocol: Detection of MAPK Pathway Components

  • Gel electrophoresis: Load 20-30 μg protein per lane on 4-12% Bis-Tris polyacrylamide gels. Run at constant voltage (120-150V) for 60-90 minutes using MOPS or MES running buffer [6]
  • Protein transfer: Transfer to PVDF membrane using wet or semi-dry transfer systems according to manufacturer's recommendations [6]
  • Blocking and antibody incubation: Block membranes with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation [6]
  • Primary antibody dilutions:
    • Phospho-ERK1/2 (Thr202/Tyr204) - 1:1000 to 1:2000
    • Total ERK1/2 - 1:1000 to 1:2000
    • Phospho-MEK1/2 (Ser217/221) - 1:1000
    • Total MEK1/2 - 1:1000
    • Phospho-SRC family (Tyr416) - 1:1000
    • β-actin - 1:5000 (loading control) [1] [6]
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital imaging system [6]
  • Normalization: Express pERK and pMEK signals as ratios to total ERK and MEK respectively, then normalize to vehicle-treated controls [6]

Signaling Pathway and Experimental Workflow

G This compound Dual Inhibition of RAF and SRC Signaling RTK Receptor Tyrosine Kinases (RTKs) RAS RAS-GTP RTK->RAS Activation BRAF_CRAF BRAF/CRAF Dimerization RAS->BRAF_CRAF RAF Recruitment MEK MEK Phosphorylation BRAF_CRAF->MEK Phosphorylation ERK ERK Phosphorylation MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation Resistance Drug Resistance Mechanisms Resistance->BRAF_CRAF Bypass Signaling Resistance->ERK Pathway Reactivation CCT_Inhibition This compound Dual Inhibition RAF_Inhibit pan-RAF Inhibition (BRAF, CRAF) CCT_Inhibition->RAF_Inhibit SRC_Inhibit SRC Family Kinase Inhibition (SRC, LCK) CCT_Inhibition->SRC_Inhibit RAF_Inhibit->BRAF_CRAF Inhibits SRC_Inhibit->Resistance Blocks

Diagram 1: this compound simultaneously inhibits RAF kinases and SRC family kinases, blocking both canonical MAPK signaling and resistance pathways that typically reactivate ERK in drug-resistant melanomas.

Technical Considerations and Optimization

Critical Parameters for Success
  • Time course considerations: Maximum inhibition of pERK by this compound is typically observed within 2-4 hours of treatment, though optimal time points should be determined empirically for each cell model [1] [6]. Include multiple time points (0.5, 1, 2, 4, 8, 24 hours) in initial experiments.
  • Resistance models: When working with BRAF inhibitor-resistant cells (e.g., NRAS mutant, BRAF splice variants, RTK hyperactivation), validate resistance status by comparing pERK inhibition between parental and resistant lines treated with first-generation BRAF inhibitors [1].
  • Pathway reactivation monitoring: In long-term treatments (>24 hours), monitor for potential adaptive reactivation of ERK signaling through compensatory mechanisms, which may require combination approaches [7].
  • SRC inhibition validation: Confirm target engagement by parallel analysis of SRC phosphorylation (Tyr416) in addition to MEK/ERK readouts, particularly in resistance models with known SFK involvement [1].
Troubleshooting Guidance
  • Incomplete ERK inhibition: If this compound fails to fully suppress pERK in BRAF mutant models, verify compound activity and consider potential degradation. Test fresh aliquots and include positive controls (MEK inhibitor U0126) to confirm pathway integrity [5].
  • High background in Western blots: Optimize antibody concentrations and increase blocking time. Use phosphoprotein-specific buffers during sample preparation to preserve modification states [6].
  • Variable results in resistant lines: Characterize resistance mechanisms in cell models prior to this compound testing, as efficacy may vary depending on the specific resistance mechanism (NRAS mutation vs. BRAF amplification vs. RTK upregulation) [1].

Conclusion

This compound represents a valuable research tool for investigating RAF and SRC-dependent signaling in melanoma and potentially other MAPK-driven cancers. The detailed Western blot protocols provided in this application note enable robust assessment of target engagement and pathway modulation, supporting mechanistic studies of this paradox-breaking inhibitor class. The compound's unique ability to simultaneously target multiple resistance mechanisms while avoiding paradoxical activation makes it particularly useful for investigating combination strategies and resistance biology in BRAF and NRAS mutant cancer models.

References

CCT241161: Mechanism and Application in Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 is an orally active pan-RAF inhibitor that also targets SRC-family kinases (SFKs), with IC₅₀ values in the low nanomolar range against key kinases like CRAF, BRAF(V600E), and SRC [1] [2]. This dual targeting is significant because it allows the compound to inhibit melanoma cells and patient-derived xenografts that have developed resistance to first-generation BRAF inhibitors (e.g., vemurafenib) and even combination BRAF/MEK inhibitor therapy [1].

In cell viability assays, this compound demonstrates potent anti-proliferative effects, particularly in BRAF and NRAS mutant melanomas [2]. The compound's ability to avoid paradoxical activation of the MAPK pathway in RAS mutant cells makes it a valuable tool for studying resistant cancer models [1].

Quantitative Activity Data

The table below summarizes the key biochemical and cellular activity data for this compound.

Parameter Value Description / Cell Line Assay Method
Biochemical IC₅₀ (Kinase Inhibition) [2]
• LCK 3 nM In vitro kinase assay
• CRAF 6 nM In vitro kinase assay
• SRC 10 nM In vitro kinase assay
• V600E-BRAF 15 nM In vitro kinase assay
• BRAF 30 nM In vitro kinase assay
Cellular GI₅₀ (Proliferation Inhibition) [1] [2]
• A-375 10 nM Human melanoma, BRAF V600E mutant CellTiter-Glo (72 hrs)
• D04 < 100 µM NRAS mutant melanoma Cell Proliferation Assay
In Vivo Efficacy [2]
• Dosage 10-20 mg/kg Female nude mice (A375, D04 xenografts) Oral gavage, once daily
• Result Tumor regression No body weight loss observed -

Detailed Cell Viability Assay Protocol

The primary data on this compound's effect on cell viability was generated using the CellTiter-Glo Luminescent Cell Viability Assay [2]. This method quantifies ATP, which is present in metabolically active cells, providing a direct correlation with the number of viable cells [3].

Protocol Workflow: CellTiter-Glo Assay with this compound

The following diagram outlines the key steps in this assay workflow:

G Start Seed cells in 96/384-well plate (A-375, WM266.4, etc.) A Incubate (attach overnight) Standard conditions (37°C, 5% CO₂) Start->A B Add this compound (Serially dilute in DMSO/media) Include DMSO vehicle control A->B C Incubate with compound (72 hours for A-375 cells) B->C D Equilibrate plate to room temp (~30 minutes) C->D E Add CellTiter-Glo Reagent (Equal volume to culture medium) D->E F Mix (orbital shaker) Protect from light (2-5 minutes) E->F G Incubate (room temperature) Stabilize luminescent signal (10-30 minutes) F->G H Measure luminescence (Luminometer or plate reader) G->H End Analyze data Calculate % viability and IC₅₀ H->End

Step-by-Step Protocol
  • Cell Seeding and Plating:

    • Harvest exponentially growing cells (e.g., A-375 human melanoma cells harboring BRAF V600E mutation).
    • Seed cells in a 96-well or 384-well tissue culture-treated plate at an optimized density. For A-375 cells, a common range is 3,000 - 8,000 cells per well in 100 µL of complete growth medium [2].
    • Allow cells to adhere and recover by incubating the plate overnight (e.g., 18-24 hours) at 37°C in a 5% CO₂ humidified incubator.
  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO, then further dilute in culture medium. The final DMSO concentration should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent toxicity.
    • Add the diluted this compound to the culture wells. The cited study tested a range of concentrations from 1 nM to 100 µM, with key results in the nanomolar range [2].
    • Include necessary controls:
      • Untreated Control: Cells + culture medium + vehicle (DMSO).
      • Blank Control: Culture medium only (no cells).
      • (Optional) Positive Control: Cells treated with a known cytotoxic agent.
  • Incubation:

    • Incubate the treatment plate for the desired duration. The protocol for A-375 cells specifies an incubation period of 72 hours [2].
  • Cell Viability Measurement (CellTiter-Glo Assay):

    • Remove the plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.
    • Add a volume of CellTiter-Glo Reagent equal to the volume of culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).
    • Mix the contents thoroughly for 2-5 minutes on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature for another 10-30 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells [3].

Key Experimental Considerations and Best Practices

  • Assay Selection Justification: The CellTiter-Glo (ATP-based) assay was likely chosen for its high sensitivity, broad dynamic range, and excellent reproducibility. It is less prone to artifacts compared to tetrazolium-based assays (like MTT or WST-1) and does not require long incubation times with the reagent [3].
  • Confirmatory Assays: To comprehensively understand this compound's mechanism of action, the primary viability assays were complemented with Western Blot analysis. This is used to confirm the compound's on-target effect by demonstrating dose-dependent inhibition of phospho-MEK and phospho-ERK in target cell lines (e.g., WM266.4) after 24 hours of treatment [2].
  • Troubleshooting Tips:
    • Cell Seeding Density: Perform a pilot experiment to determine the optimal seeding density for your specific cell line to ensure cells are in exponential growth throughout the assay without becoming over-confluent.
    • Signal Stability: While the luminescent signal is stable for several hours, it is best practice to read the plate shortly after adding the reagent and the initial stabilization period.
    • Edge Effect: Be mindful of potential "edge effects" in multi-well plates, where outer wells can evaporate faster. Using plates with perimeter wells filled with PBS or water can help mitigate this.

Alternative and Multiplexed Assay Methods

While the data for this compound was obtained using an ATP-based assay, you might consider other methods for different experimental needs:

  • Tetrazolium Assays (e.g., MTT, MTS, WST-1): These measure the metabolic activity of cells via mitochondrial dehydrogenases [4] [3]. They are colorimetric and do not require cell lysis, but have longer incubation times and can be less sensitive than ATP assays.
  • Multiplexing: The non-lytic nature of many fluorescent assays (like the CellTiter-Fluor Viability Assay, which measures live-cell protease activity) allows you to multiplex a viability readout with other assays, such as a cytotoxicity assay (e.g., CytoTox-Glo) on the same well, providing more information from a single experiment [3].

References

CCT241161 BRAF inhibitor resistant cells protocol

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 Profile & Efficacy Data

The following tables consolidate the quantitative data available for this compound, including its kinase inhibition profile and performance in cellular and animal models.

Table 1: Biochemical Kinase Inhibition Profile of this compound [1]

Kinase Target IC₅₀ (μM)
BRAF (Wild-Type) 0.252
BRAF (V600E Mutant) 0.015
CRAF 0.006
SRC 0.015
LCK 0.003
MEK1 >10
COT >10

Table 2: Cellular and In Vivo Efficacy of this compound [1]

Model Type System / Cell Line Key Finding
Cellular Efficacy (In Vitro) WM266.4 (BRAF Mutant) Inhibited phospho-MEK and phospho-ERK.
D35 (BRAF/RAS Wild-Type) Did not inhibit phospho-MEK and phospho-ERK.
A375 (BRAF Mutant, PLX4720-Resistant) Inhibited growth of resistant cells.
Animal Efficacy (In Vivo) PLX4720-Resistant A375 Xenografts Inhibited tumor growth.
Patient-Derived Xenografts (PDXs) from patients with intrinsic or acquired Vemurafenib resistance Effective in inhibiting tumor growth.
Pharmacokinetics CD-1 Mice (oral dosing, 10 mg/kg/day) Plasma concentration ~1 μM at 14 hours; Oral bioavailability ~55%.

Mechanism of Action and Signaling Pathways

This compound is characterized as a "paradox-breaking" pan-RAF inhibitor that also targets SRC-family kinases (SFKs) [1] [2]. Its mechanism can be visualized in the following pathway diagram.

G cluster_internal Intracellular Signaling label This compound Dual Inhibition of RAF and SRC Signaling RTK Receptor Tyrosine Kinases (RTKs) RAS RAS (e.g., NRAS Mutant) RTK->RAS Activates SFK SRC Family Kinases (SFKs) SFK->RAS Activates RAF RAF (BRAF/CRAF) Dimerization RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ResCell BRAF Inhibitor-Resistant Melanoma Cell Survival & Proliferation ERK->ResCell Drives Drug This compound Pan-RAF & SRC Inhibitor Drug->SFK Inhibits SRC/LCK Drug->RAF Inhibits Pan-RAF

This dual-targeting mechanism allows this compound to overcome several common resistance pathways:

  • Prevents Paradoxical ERK Activation: Unlike first-generation BRAF inhibitors (like vemurafenib), this compound does not activate the MAPK pathway in RAS-mutant cells [1] [3].
  • Overcomes Resistance from RTK/SFK Signaling: By directly inhibiting SFKs, it blocks a key bypass pathway that reactivates survival signals in resistant cells [1] [4].
  • Targets NRAS-Mediated Resistance: Its pan-RAF activity allows it to inhibit signaling downstream of mutant NRAS, which often drives resistance through CRAF [1].

Guide to Developing Experimental Protocols

Since explicit protocols are unavailable, here is a framework to reconstruct them based on the described methodologies [1].

Culturing Resistant Cell Lines

  • Key Cells: The study used A375 melanoma cells with acquired resistance to the BRAF inhibitor PLX4720, as well as vemurafenib-resistant patient-derived xenograft (PDX) models.
  • Inducing Resistance: To replicate this, a standard method is to culture a BRAF-mutant cell line (like A375) in progressively increasing concentrations of a BRAF inhibitor (e.g., PLX4720 or vemurafenib) over several months until stable resistance is achieved.

Assessing Target Engagement and Efficacy

  • Western Blot Analysis: To confirm the compound's mechanism, you would treat resistant cells with this compound and analyze cell lysates by Western blot. The primary antibodies would target phospho-MEK, phospho-ERK, and phospho-SRC (or other SFK members), alongside total protein levels to confirm inhibition of the intended pathways.
  • Cell Viability/Proliferation Assays: The research used growth inhibition assays (GI₅₀) to measure cellular sensitivity. You could apply assays like MTT, CellTiter-Glo, or colony formation to determine the potency of this compound against parental and resistant cells.

In Vivo Efficacy Studies

  • Xenograft Models: The in vivo data came from studies where mice were implanted with PLX4720-resistant A375 cells or PDX tumors from patients resistant to vemurafenib.
  • Dosing Regimen: The published study administered this compound orally at 10 mg/kg per day.
  • Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of phospho-ERK and phospho-SRC to confirm pathway suppression.

References

CCT241161: Mechanism of Action and Rationale

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 is a novel, orally available small-molecule inhibitor characterized as a pan-RAF and SRC-family kinase (SFK) inhibitor [1] [2]. Its design addresses two major challenges in targeting the MAPK pathway:

  • Paradox-Breaking Activity: Unlike first-generation BRAF inhibitors (e.g., Vemurafenib, Dabrafenib), this compound does not cause paradoxical activation of the MEK/ERK pathway in cells with wild-type BRAF or mutant NRAS [1]. This makes it suitable for treating NRAS-driven melanomas.
  • Dual Targeting: It simultaneously inhibits key drivers of melanoma proliferation and resistance by targeting both the RAF and SFK signaling nodes [1].

The table below summarizes its primary kinase targets and measured potency (IC₅₀ values).

Table 1: Kinase Inhibition Profile of this compound [1]

Kinase Target IC₅₀ (μM) Significance in Melanoma
BRAF (V600E) 0.015 Oncogenic driver in ~50% of melanomas
CRAF 0.006 Key mediator in NRAS mutant and resistant melanomas
SRC 0.01 Promotes resistance via RTK/SFK signaling
LCK 0.003 Member of the SRC-family kinases

Summary of Key Preclinical Efficacy Data

The anti-tumor efficacy of this compound was established in a range of in vitro and in vivo models, including NRAS mutant melanomas.

Table 2: Summary of Preclinical Efficacy of this compound in NRAS Mutant Models

Experimental Model NRAS Mutation Key Findings Reference
SK-MEL-2 Cell Line (Proliferation assay) Q61R Inhibited cell growth more efficiently than PLX4720 (BRAF inhibitor) [1]
MMAC Cell Line (Proliferation assay) Q61K Inhibited cell growth more efficiently than PLX4720 (BRAF inhibitor) [1]
Patient-Derived Xenograft (PDX) Q61L Inhibited MEK/ERK signaling and induced tumor regression [1] [3]

Experimental Protocols

Below are detailed methodologies for key experiments based on the published study.

Cell Growth Inhibition (Proliferation) Assay

This protocol measures the direct anti-proliferative effects of this compound on cancer cells in culture.

  • Cell Lines: Human melanoma cell lines (e.g., SK-MEL-2 with NRAS Q61R, MMAC with NRAS Q61K) [1].
  • Reagents: this compound (e.g., prepared as a 10 mM stock solution in DMSO), cell culture media, PLX4720 (control BRAF inhibitor), cell viability reagent (e.g., MTT, CellTiter-Glo).
  • Procedure:
    • Seed cells in 96-well plates at a density of 1,500–3,000 cells per well and allow to adhere overnight.
    • Treat cells with a dose range of this compound (e.g., 0.001 nM to 10 μM) or a control compound (e.g., PLX4720, DMSO vehicle). Include at least three replicates per condition.
    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
    • Assess cell viability by adding MTT reagent and measuring absorbance or by adding CellTiter-Glo reagent and measuring luminescence.
    • Calculate the percentage of growth inhibition and the half-maximal growth inhibitory concentration (GI₅₀) using non-linear regression analysis of the dose-response curves.
In Vivo Efficacy Study in Mouse Xenograft Models

This protocol evaluates the efficacy of this compound in suppressing tumor growth in live animal models.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) implanted with either:
    • Cell line-derived xenografts (CDX) from an NRAS Q61L mutant melanoma line [3].
    • Patient-derived xenografts (PDX) from a BRAF mutant melanoma resistant to BRAF/MEK inhibition [1].
  • Dosing Formulation: this compound is prepared as a solution for oral gavage, typically in a vehicle containing 10% DMSO, 40% PEG300, and 50% PBS [1].
  • Procedure:
    • When tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into treatment and control groups (n=5-10 per group).
    • Administer this compound via oral gavage at 20 mg/kg, once daily. The control group receives the vehicle only.
    • Monitor mice daily for clinical signs and adverse effects. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • The study duration is typically 3-4 weeks, or until control group tumors reach a predetermined endpoint.
    • Collect tumors and plasma at the end of the study for downstream analysis (e.g., immunoblotting, pharmacokinetics).
Immunoblotting (Western Blot) Analysis of Pathway Inhibition

This protocol confirms the on-target mechanism of this compound by analyzing the phosphorylation status of key signaling proteins.

  • Cell Lines: NRAS mutant melanoma cells (e.g., SK-MEL-2).
  • Reagents: this compound, lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors), antibodies against p-ERK (Thr202/Tyr204), total ERK, p-SRC (Tyr416), total SRC, and a loading control (e.g., GAPDH or β-Actin).
  • Procedure:
    • Seed cells in 6-well plates and allow them to reach ~70% confluence.
    • Treat cells with this compound at its IC₅₀ or IC₁₀₀ concentration (e.g., 1 μM) for a time course (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
    • Lyse cells on ice, quantify protein concentration, and separate equal amounts of protein by SDS-PAGE.
    • Transfer proteins to a PVDF membrane, block with 5% BSA, and incubate with primary antibodies overnight at 4°C.
    • The next day, incubate with appropriate HRP-conjugated secondary antibodies and develop using an enhanced chemiluminescence (ECL) substrate.
    • Expected Outcome: A significant reduction in the levels of p-ERK and p-SRC in treated samples compared to the vehicle control, indicating effective pathway inhibition [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a simplified in vivo efficacy workflow.

cluster_pathway Mechanism of Action in NRAS Mutant Melanoma cluster_workflow In Vivo Efficacy Protocol NRAS NRAS RAF RAF NRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation SFK SFK SFK->ERK SFK->Proliferation This compound This compound This compound->RAF Pan-RAF Inhibitor This compound->SFK SFK Inhibitor Implant Implant Tumor Cells (NRAS Q61L) Randomize Randomize Mice Implant->Randomize Dose Oral Gavage (20 mg/kg, daily) Randomize->Dose Monitor Monitor Tumor Volume & Animal Health Dose->Monitor Analyze Analyze Tumors (Western Blot, PK) Monitor->Analyze

Discussion and Application Notes

  • Key Advantage for NRAS Mutants: The dual pan-RAF/SFK inhibition profile is critical for efficacy in NRAS mutant melanomas, where resistance often emerges through RTK/SFK signaling that reactivates the MAPK pathway [1].
  • Safety Profile: In comprehensive preclinical toxicology studies, this compound was well-tolerated. A dose of 20 mg/kg/day was established as effective and safe for in vivo studies, with no significant adverse effects or body weight loss reported [1].
  • Overcoming Resistance: this compound demonstrates activity in patient-derived xenograft (PDX) models with acquired resistance to both BRAF inhibitors and combination BRAF/MEK inhibitor therapy, highlighting its potential as a second-line treatment [1] [2].

Important Limitations

  • Preclinical Stage: It is crucial to note that this compound is a preclinical research compound. The search results indicated that clinical trials were scheduled to begin in 2015 [4] [1], but no results or more recent development status was found.
  • Data Availability: The quantitative data and protocols are based on a single, albeit seminal, publication. Researchers should seek more recent developments in next-generation RAF inhibitors.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification or have a specific experimental question not covered here, please feel free to ask.

References

CCT241161 DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: CCT241161

This compound is a preclinical small-molecule inhibitor developed to overcome resistance in BRAF and NRAS mutant melanomas. Its key characteristic is the ability to inhibit multiple targets without causing paradoxical activation of the MAPK pathway [1].

Property Description
Primary Targets Pan-RAF (BRAF, CRAF), SRC family kinases (SFK) [1]
Key Characteristic "Paradox-breaking"; does not induce ERK pathway activation in RAS mutant cells [1]
Documented Use Inhibit tumor growth in BRAF/NRAS mutant melanoma patient-derived xenografts (PDXs) resistant to BRAF/MEK inhibitors [1]
Molecular Weight Information not located in search results
Solubility Typically dissolved in DMSO for in vitro studies [1]
Storage Information not located in search results

Experimental Context and Workflow

This compound is used in preclinical research to study resistant cancers. The diagram below outlines a general workflow for using a compound like this compound in cell-based experiments, from stock solution to functional analysis [1].

workflow A Prepare DMSO Stock Solution B Dilute for In Vitro Assays A->B C Treat Target Cells B->C D Assess Phenotype/Response C->D Param1 Known solvent: DMSO Precise concentration not public Param1->A Param2 Dilute in cell culture media Final DMSO concentration typically <0.5% Param2->B Param3 Cell lines: e.g., BRAF mutant melanoma Patient-derived xenograft (PDX) models Param3->C Param4 Viability assays (e.g., MTT) Western Blot: p-ERK, p-SRC In vivo tumor growth inhibition Param4->D

Example Protocol: Inhibiting MAPK Signaling

The following methodology is based on the documented use of this compound to inhibit MAPK pathway signaling in cancer cells [1].

  • Cell Line Selection: Use validated cancer cell lines with relevant genetic backgrounds (e.g., BRAF V600E mutant melanoma cells, or NRAS mutant melanoma cells) [1].
  • Compound Preparation:
    • Thawing: Briefly warm the this compound DMSO stock solution at room temperature and vortex to ensure it is fully dissolved.
    • Intermediate Dilution: Create an intermediate dilution in DMSO to reduce the final DMSO concentration in the cell culture media to a level that is non-toxic to cells (typically <0.5% v/v).
    • Working Solution: Further dilute the intermediate solution directly into the pre-warmed cell culture media to achieve the desired final treatment concentration. Vortex or pipette mix immediately.
  • Cell Treatment & Analysis:
    • Plate cells and allow to adhere overnight.
    • Treat cells with this compound at various concentrations (a reported effective range is 100 nM to 5 µM) or a DMSO vehicle control for a predetermined period (e.g., 2-24 hours) [1].
    • Harvest cells and lyse for downstream analysis.
    • Key Assay: Perform Western Blot analysis to confirm target engagement and pathway inhibition. Use antibodies against phospho-ERK1/2 (Thr202/Tyr204) to assess MAPK pathway inhibition and phospho-SRC (Tyr416) to confirm SRC family kinase inhibition [1].

Critical Handling and Storage Notes

For a compound like this compound, standard best practices for handling small molecules should be followed, given the lack of specific public data.

  • Storage: As a general rule, store small molecule DMSO stock solutions at -20°C or -80°C in sealed, non-permeable vials to maintain stability and prevent water absorption.
  • Handling: Use proper personal protective equipment. When handling DMSO, note that it easily penetrates skin and can carry other compounds with it.
  • Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of the stock solution. It is recommended to prepare single-use aliquots.

Key Considerations for Researchers

  • Information Gap: The precise molecular weight, solubility in DMSO, recommended stock concentration, and detailed stability profile for this compound are not provided in the available literature.
  • Consult Original Sources: For definitive protocol details, you must consult the primary research publication or contact the corresponding author (Prof. Caroline J. Springer's group, Cancer Research UK Manchester Institute) directly [1].
  • General Principle: The workflow and handling notes are based on standard laboratory procedures for similar kinase inhibitors.

References

Application Notes and Experimental Protocol for CCT241161: A Pan-RAF Inhibitor in Melanoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

CCT241161 is an orally active pan-RAF inhibitor that also demonstrates significant activity against SRC-family kinases (SFKs). Its development was driven by the critical clinical challenge of acquired resistance to first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) in BRAF-mutant melanoma [1] [2]. Resistance often occurs through pathway reactivation via mechanisms like receptor tyrosine kinase (RTK)/SFK signaling or mutant NRAS, which drive paradoxical reactivation of the MAPK pathway [3]. This compound belongs to a class of "paradox-breaking" inhibitors designed to block multiple key cancer-causing proteins simultaneously, thereby preventing this escape route and offering a potential therapeutic strategy for patients who have exhausted other treatment options [1] [3].

Table 1: Key Characteristics of this compound

Property Description / Value
Molecular Weight 541.62 g/mol [4]
Chemical Formula C₂₈H₂₇N₇O₃S [4]
CAS Number 1163719-91-2 [4]
Primary Targets Pan-RAF (BRAF, CRAF), SRC-family kinases (SRC, LCK) [3] [4]
Key Mechanistic Feature Paradox-breaking; does not drive paradoxical ERK activation in RAS mutant cells [3]

The following diagram illustrates the primary molecular mechanism of this compound within the context of the MAPK signaling pathway and its associated resistance mechanisms:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., NRAS) RTK->RAS RAF RAF Dimer (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Resistance Resistance to 1st-gen BRAFi Resistance->RAF SRC SRC-Family Kinases (SFKs) SRC->Resistance CCT241161_RAF This compound Pan-RAF Inhibition CCT241161_RAF->RAF CCT241161_SRC This compound SRC Inhibition CCT241161_SRC->SRC FirstGenBRAFi 1st-gen BRAF Inhibitor (e.g., Vemurafenib) FirstGenBRAFi->RAF Resistance

Diagram Title: this compound Dual Inhibition Overcomes BRAFi Resistance

Quantitative Bioactivity Data

The efficacy of this compound has been characterized through biochemical and cellular assays, providing a quantitative profile of its inhibitory potency.

Table 2: In Vitro Inhibitory Profile (IC₅₀ Values) of this compound

Target IC₅₀ (nM) Experimental Context / Notes
LCK 3 nM [4]
CRAF 6 nM [4]
SRC 10 nM [4]
BRAF (V600E) 15 nM Oncogenic mutant form [4]
BRAF (Wild-Type) 30 nM [4]
MEK/ERK Signaling Effective at 0.1 μM - 100 μM Inhibition observed in WM266.4, Ba/F3, and A375 cell lines across various exposure times (4 hours to 20 days) [4]
Anti-proliferative Activity Demonstrated In BRAF mutant (A375) and NRAS mutant (D04) cell lines; suppressed BRAF-inhibitor resistant melanoma cells [4]

In Vivo Tumor Growth Inhibition Protocol

This section details the established preclinical protocol for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Animal Model and Dosing Regimen

The following workflow outlines the key steps in the in vivo efficacy study design:

G Start 1. Inoculate Mice A Mouse Model: Female Nude Mice (5-6 weeks old) Start->A B Xenograft Models: • BRAF mutant A375 • PLX4720-resistant A375 • NRAS mutant D04 A->B A->B C 2. Group & Treat B->C B->C D Dosing: This compound via Oral Gavage • Dose: 10 or 20 mg/kg • Frequency: Once daily • Duration: 7 days C->D C->D E 3. Monitor & Analyze D->E D->E F Endpoint: • Tumor Volume Measurement • Body Weight (Tolerability) E->F E->F

Diagram Title: In Vivo Efficacy Study Workflow

Key Protocol Specifications and Outcomes
  • Animal Model: Female nude mice, aged 5 to 6 weeks [4].
  • Xenograft Models: The protocol has been validated in models of BRAF mutant A375, PLX4720-resistant A375, and NRAS mutant D4 tumors [4] [2].
  • Dosing Preparation: this compound is administered via oral gavage. For formulation, the compound can be dissolved in DMSO to create a stock solution (e.g., 100 mg/mL) and further diluted with an appropriate vehicle for in vivo administration [4].
  • Efficacy Outcome: Treatment with 20 mg/kg this compound once daily for seven days effectively inhibited tumor growth in the xenograft models tested [4].
  • Tolerability Outcome: The regimen was reported to be well-tolerated, with no significant reduction in body weight observed in the treated mice [4] [2].

Discussion and Research Applications

The experimental data positions this compound as a promising preclinical tool and candidate for overcoming two major challenges in melanoma therapy: acquired resistance to BRAF inhibitors and intrinsic resistance in NRAS-mutant tumors [3] [2].

Its "paradox-breaking" nature is a key advantage. First-generation BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF but activated RAS, which potentially drives secondary tumors or limits efficacy. This compound, as a pan-RAF inhibitor, avoids this effect, making it suitable for investigating treatment strategies in a broader context, including NRAS-mutant melanomas [3]. Furthermore, its dual activity against RAF and SRC kinases addresses multiple known resistance mechanisms simultaneously, such as reactivation of the MAPK pathway via CRAF/COT overexpression or signaling through receptor tyrosine kinases and SFKs [5] [3].

From a research and development perspective, the oral bioavailability and favorable tolerability profile observed in preclinical models are significant positive attributes [1] [2]. The described protocol provides a solid foundation for designing further combination studies, which could explore synergies with MEK inhibitors, immunotherapy agents, or drugs targeting autophagy—a process implicated in RAF inhibitor resistance [5] [6].

References

CCT241161 handling storage instructions

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161: Compound Overview

This compound is an orally active pan-RAF inhibitor that also shows activity against SRC family kinases. Its key molecular and safety characteristics are summarized below [1] [2] [3].

Property Description
Molecular Formula C₂₈H₂₇N₇O₃S [1] [2]
Molecular Weight 541.62 g/mol [1] [2]
CAS Number 1163719-91-2 [1] [2]
Physical Form Light yellow to yellow solid [1]
Storage (Powder) -20°C (3 years); 4°C (2 years) [1]
Storage (Solution) -80°C (6 months); -20°C (1 month) [1]
Primary Targets Pan-RAF (CRAF, BRAF, BRAFV600E), SRC, LCK [1] [3]
GHS Hazard Codes H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [2]

Safe Handling and Storage Protocol

Adherence to safety and storage guidelines is critical for personal safety and compound integrity.

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing to avoid skin and eye contact. Use a suitable respirator to prevent inhalation of dust or aerosols [2].
  • Engineering Controls: Handle the compound only in areas with appropriate exhaust ventilation to minimize exposure [2].
  • Accidental Release Measures: Carefully collect spilled material. Avoid generating dust and decontaminate surfaces and equipment with alcohol. Prevent the compound from entering drains or the environment [2].
  • Disposal: All waste must be disposed of in accordance with local regulations at an approved waste disposal plant [2].

In Vitro Experimental Protocols

The following table summarizes key cell-based assays performed with this compound, which you can use as a reference for your experimental design [1].

Assay Purpose Cell Line / Model Recommended Concentration & Incubation Time Key Readout / Result
Inhibit MEK/ERK signaling WM266.4 (BRAF mutant melanoma) 1-100 nM; 24 hours Western Blot: Dose-dependent inhibition of pMEK and pERK.
Anti-proliferative activity A375 (BRAFV600E melanoma) 10 nM (IC₅₀); 72 hours CellTiter-Glo Viability Assay: IC₅₀ = 10 nM.
Anti-proliferative activity D04 (NRAS mutant melanoma) 0.1-100 µM; not specified Cell Proliferation Assay: Efficient inhibition of NRAS mutant cell growth.
Inhibit resistant cells Patient-derived PLX4720-resistant cells 1 µM; 4 hours Western Blot: Inhibition of MEK, ERK, and SRC.
Long-term efficacy A375 (BRAFV600E melanoma) 0.5 µM; 20 days Cell Viability Assay: Sustained inhibition without inducing drug resistance.

In Vivo Administration Protocol

The following methodology is based on studies demonstrating the efficacy of this compound in mouse xenograft models [1].

  • Animal Model: Female nude mice (5-6 weeks old).
  • Xenograft Models: The protocol has been used successfully in models including:
    • BRAF mutant A375
    • PLX4720-resistant A375 (A375/R)
    • NRAS mutant D04 tumors
  • Dosage and Administration:
    • Dosage: 10 mg/kg or 20 mg/kg [1].
    • Route: Oral gavage (per os) [1].
    • Dosing Schedule: Once per day for 7 days [1].
  • Expected Outcomes: The reported results include tumor regression in the mentioned xenograft models, with no significant body weight loss observed in the mice at these dosages [1].

Mechanism of Action and Signaling Pathway

This compound is a paradox-breaking pan-RAF inhibitor. Unlike first-generation RAF inhibitors like vemurafenib, it does not cause paradoxical activation of the ERK pathway in cells with wild-type BRAF or RAS mutations. This is a key therapeutic advantage. Furthermore, its additional inhibition of SRC family kinases helps overcome common resistance mechanisms in melanoma [3].

The diagram below illustrates the signaling pathway targeted by this compound and its mechanism.

G MAPK Pathway and this compound Inhibition cluster_pathway MAPK Signaling Pathway cluster_resistance Resistance Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding RAS RAS-GTP RTK->RAS Activation SFK SRC Family Kinases (SFK) RTK->SFK Activates RAF_Dimer RAF Dimer (BRAF/CRAF) RAS->RAF_Dimer Stimulates Dimerization MEK MEK RAF_Dimer->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression This compound This compound (Inhibitor) This compound->RAF_Dimer Pan-RAF Inhibition This compound->SFK SRC Inhibition Resistance Bypass Resistance Pathway SFK->Resistance Signals Through Resistance->MEK Reactivates

Key Application Notes for Researchers

  • Target Profile: this compound is particularly suited for studying BRAF and NRAS mutant melanomas, including those resistant to first-generation BRAF inhibitors like vemurafenib and dabrafenib [1] [3].
  • Paradox-Breaking Advantage: Its unique property of not inducing paradoxical ERK activation makes it an excellent tool for studying MAPK signaling in systems with high RAS activity or wild-type BRAF backgrounds [3].
  • Solution Stability: For long-term storage of stock solutions, the -80°C condition is recommended to maintain stability over 6 months. Aliquot solutions to avoid repeated freeze-thaw cycles [1].

References

Chemical & Solubility Profile of CCT241161

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical identifiers and the primary solubility information available for CCT241161.

Property Description
CAS Number 1163719-91-2 [1] [2] [3]
Molecular Formula C₂₈H₂₇N₇O₃S [1] [2] [4]
Molecular Weight 541.62 g/mol [1] [2]
Purity Typically ≥98% - 99.77% [2] [3] [4]
Physical Form Solid (white to off-white) [2] [4]
Recommended Storage -20°C (powder); -80°C (in solvent) [1] [2]
Primary Solvent DMSO [2] [4]
Solubility in DMSO 100 mg/mL (184.63 mM) [2]

Experimental Protocols for In Vitro Use

Preparation of Stock and Working Solutions

This protocol is adapted from general best practices for kinase inhibitors and supplier data [2].

Materials:

  • This compound powder (store at -20°C prior to use) [1] [2]
  • Anhydrous DMSO (cell culture grade)
  • Sterile phosphate-buffered saline (PBS) or culture medium
  • Microcentrifuge tubes, pipettes, and a sonicator (e.g., water bath sonicator)

Procedure:

  • Calculation: Calculate the mass of this compound powder required to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 5.42 mg of powder in 1 mL of DMSO.
  • Preparation of Stock Solution:
    • Briefly centrifuge the original vial of this compound to ensure the powder is at the bottom.
    • Add the calculated volume of DMSO to the powder.
    • Vortex the mixture for 30-60 seconds and then sonicate for 10-15 minutes to ensure complete dissolution [2].
    • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
  • Preparation of Working Solution:
    • Thaw an aliquot of the stock solution at room temperature.
    • Dilute the stock solution in pre-warmed, sterile culture medium to the final working concentration for your assay (e.g., in the nanomolar to low micromolar range).
    • It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed 0.1-0.5% to avoid solvent toxicity.
In Vitro Cell-Based Assay Protocol

This protocol outlines a general method for assessing the anti-proliferative effects of this compound on cancer cell lines, based on its described biological activity [2].

Materials:

  • Adherent cancer cell lines (e.g., BRAF mutant A375 or WM266.4 melanoma cells, NRAS mutant D04 cells) [2]
  • Complete cell culture medium
  • This compound working solutions (prepared as above)
  • Vehicle control (0.1-0.5% DMSO in medium)
  • Cell culture plates (96-well)
  • Cell viability assay kit (e.g., MTT, CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 μL of complete medium. Incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the plated cells and add 100 μL of the compound-containing medium to the respective wells. Include a vehicle control and a blank (medium only).
  • Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
  • Viability Measurement:
    • Add 10 μL of the CCK-8 solution directly to each well.
    • Incubate the plate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing and using this compound, as well as its primary mechanism of action in cancer cells.

G Start Start: this compound Powder Stock Prepare Stock Solution in DMSO (100 mg/mL, 184.63 mM) Start->Stock StoreStock Aliquot and Store at -80°C Stock->StoreStock Working Thaw and Dilute in Culture Medium (Final DMSO <0.5%) StoreStock->Working Treat Treat Cells (e.g., 48-72 hours) Working->Treat Analyze Analyze Effect (Viability, Western Blot) Treat->Analyze End Data Acquisition Analyze->End

Experimental Workflow for this compound

G CCT This compound RAF Pan-RAF Inhibitor CCT->RAF BRAF BRAF/V600E RAF->BRAF CRAF CRAF RAF->CRAF SRC SRC Family Kinases RAF->SRC MEK MEK Phosphorylation ↓ BRAF->MEK CRAF->MEK Prolif Cell Proliferation ↓ SRC->Prolif Apoptosis Apoptosis ↑ SRC->Apoptosis ERK ERK Phosphorylation ↓ MEK->ERK ERK->Prolif

This compound Signaling Pathway

Critical Notes & Safety Information

  • Solubility Limitations: The search results explicitly provide solubility data only for DMSO [2] [4]. For experiments requiring lower DMSO concentrations, preliminary testing of this compound's solubility in aqueous buffers like PBS is essential. If precipitation occurs, maintain the stock in DMSO and keep final DMSO concentrations minimal.
  • Stability: Stock solutions in DMSO should be stored at -80°C in tightly sealed vials to maintain stability and prevent water absorption [1] [2].
  • Safety Precautions:
    • This compound is classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410) [1].
    • Handle the powder in a well-ventilated area (e.g., fume hood), wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and avoid generating dust [1].
    • Collect and dispose of waste according to local regulations, using an approved waste disposal plant [1].

Key Research Findings and References

The table below summarizes quantitative data on the kinase inhibition profile and in vivo efficacy of this compound from the literature.

Kinase Inhibition Profile (IC₅₀) In Vivo Efficacy (Xenograft Models)
LCK: 3 nM [2] Model: BRAF mutant A375 [2] [3]
CRAF: 6 nM [2] [3] Dosage: 10-20 mg/kg, orally, once daily [2]
SRC: 10 nM [2] Duration: 7 days [2]
V600E-BRAF: 15 nM [2] Result: Inhibits tumor growth without body weight reduction [2]
BRAF: 30 nM [2] Model: BRAF inhibitor-resistant & NRAS mutant models [2] [3]
Result: Induces tumor regression, inhibits ERK and Src signaling [3]

Potential Next Steps for Researchers

Given the limited public data on this compound's solubility in aqueous buffers, you may consider:

  • Direct Inquiry: Contacting suppliers like DC Chemicals [1], TargetMol [2], or Cayman [3] directly for any unpublished solubility data.
  • Empirical Testing: Performing small-scale solubility tests by adding a small amount of this compound powder to your desired buffer (e.g., PBS), vortexing and sonicating, then visually inspecting for precipitation or filtering and quantifying concentration via HPLC.

References

CCT241161 inhibition SRC family kinases protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Characteristics

CCT241161 is a small molecule inhibitor designed to target both pan-RAF kinases (BRAF, CRAF) and SRC-family kinases (SFKs) like SRC and LCK [1]. This dual inhibition is a strategic approach to overcome major resistance mechanisms and the paradoxical activation of the MAPK pathway seen with first-generation BRAF inhibitors like vemurafenib [1] [2].

The compound was developed to inhibit the inactive conformation of BRAFV600E [1]. Its key innovation is the ability to inhibit MEK/ERK signaling in melanomas with both BRAF and NRAS mutations without inducing the paradoxical ERK activation that can occur in RAS mutant cells treated with selective BRAF inhibitors [1] [3] [4].

Biochemical and Cellular Profiling Data

The tables below summarize quantitative data available for this compound.

Table 1: Kinase Inhibition Profile (In vitro IC₅₀ values)

Kinase Target This compound IC₅₀ (μM)
BRAF 0.1 [1]
BRAFV600E 0.04 [1]
CRAF 0.01 [1]
SRC 0.03 [1]
LCK 0.02 [1]
MEK1 >10 [1]
COT >10 [1]

Table 2: Key In Vitro and In Vivo Experimental Findings

Model System Key Finding
In Vitro Anti-proliferation More potent inhibition of BRAF mutant melanoma cell growth compared to PLX4720 (vemurafenib analog) [1].
Resistance Models Inhibited growth of melanoma cells and patient-derived xenografts (PDXs) with acquired resistance to PLX4720 and intrinsic resistance to vemurafenib [1] [5].
In Vivo Efficacy Effective in BRAF mutant melanoma cells and patient-derived xenografts resistant to BRAF or BRAF/MEK inhibitor combinations [1] [4].
In Vivo Pharmacokinetics Oral dosing at 10 mg/kg/day achieved plasma concentrations ~1 μM at 14 hours, with ~55% oral bioavailability [1].
In Vivo Tolerability Well tolerated in mice; 40 mg/kg defined as the maximum tolerated single dose [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by this compound and the consequential inhibitory effects that underpin its "paradox-breaking" nature.

G cluster_normal Conventional BRAF Inhibitor (e.g., Vemurafenib) cluster_cct This compound Dual Inhibition RTK1 Receptor Tyrosine Kinase (RTK) Ras1 RAS (Mutant) RTK1->Ras1 BRAF1 BRAF Ras1->BRAF1 CRAF1 CRAF Ras1->CRAF1 Dimer1 RAF Dimerization & Paradoxical Activation BRAF1->Dimer1 CRAF1->Dimer1 MEK1 MEK Dimer1->MEK1 ERK1 ERK MEK1->ERK1 Res1 Pathway Reactivation & Drug Resistance ERK1->Res1 SFK1 SRC Family Kinases (SFKs) SFK1->ERK1 RTK2 Receptor Tyrosine Kinase (RTK) Ras2 RAS (Mutant) RTK2->Ras2 BRAF2 BRAF Ras2->BRAF2 CRAF2 CRAF Ras2->CRAF2 InhibitDimer Pan-RAF Inhibition No Paradoxical Activation BRAF2->InhibitDimer CRAF2->InhibitDimer MEK2 MEK InhibitDimer->MEK2 ERK2 ERK MEK2->ERK2 Effect Suppressed Tumor Growth in Resistant Models ERK2->Effect SFK2 SRC Family Kinases (SFKs) SFK2->ERK2 Drug This compound Drug->BRAF2 Drug->CRAF2 Drug->SFK2

Experimental Design Guidance

While the search results do not contain step-by-step laboratory protocols, they describe key experimental contexts in which this compound was tested. You can use this information as a framework for designing your own protocols.

  • Cell Line Models: The compound was evaluated in a panel of melanoma cell lines, including:
    • BRAF mutant lines (e.g., WM266.4) to assess primary efficacy [1].
    • BRAF/RAS wild-type lines (e.g., D35) to confirm selectivity and avoid paradoxical activation [1].
    • Acquired resistance models generated by continuous exposure of BRAF mutant cells (e.g., A375) to PLX4720 [1] [5].
  • Key Assays and Readouts:
    • Western Blotting: To demonstrate target engagement and pathway modulation by measuring levels of phosphorylated MEK and ERK [1].
    • Cell Proliferation/Viability Assays: (e.g., GI₅₀ determination) to compare the potency of this compound against clinical BRAF inhibitors [1].
    • In Vivo Efficacy Studies: Using mouse xenograft models, including both cell line-derived tumors and patient-derived xenografts (PDXs) from patients with intrinsic or acquired resistance to vemurafenib [1] [5]. The cited studies used oral administration [1].
  • Critical Controls: Always include a selective BRAF inhibitor (e.g., PLX4720) as a comparator to highlight the "paradox-breaking" advantage of this compound in RAS mutant or resistance settings [1].

Important Considerations for Researchers

  • Clinical Status: Be aware that as of the latest publications (2015-2017), this compound was in the preclinical development stage [1] [6]. A compound from its series was slated for clinical trials, but its current status is not confirmed in the search results.
  • Compound Sourcing: You will need to source this compound from commercial chemical suppliers or through a custom synthesis contract. The molecular formula is C₂₈H₂₇N₇O₃S (CAS Registry 1163719-91-2) to aid in procurement and verification [6].
  • Mechanism Context: The "paradox-breaking" feature stems from its profile as a pan-RAF inhibitor that stabilizes a specific conformation, avoiding the issues of first-generation inhibitors that potently induce RAF dimerization and subsequent ERK pathway activation in RAS-driven cells [2].

References

CCT241161 drug resistance melanoma cells

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161: Technical Profile

This compound is characterized as a pan-RAF inhibitor that also demonstrates activity against SRC-family kinases (SFKs) [1]. It was developed to overcome limitations of first-generation BRAF inhibitors.

Property Description
Primary Target Pan-RAF (BRAF, CRAF) [1]
Secondary Target SRC-family kinases (SRC, LCK) [1]
Key Mechanism Inhibits RAF dimerization; avoids paradoxical ERK pathway activation in RAS mutant cells [1]
Therapeutic Rationale Overcome resistance to first-generation BRAF inhibitors (vemurafenib, dabrafenib) and BRAF/MEK combination therapy [1] [2]

Mechanism of Action & Resistance

The activity of this compound must be understood in the context of the MAPK pathway and common resistance mechanisms.

mapk_pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation CellProliferation ERK->CellProliferation This compound This compound This compound->RAF Inhibits SRC SRC This compound->SRC Inhibits ResistanceMech Resistance Mechanisms ResistanceMech->RTK 1. RTK Hyperactivation NRAS NRAS ResistanceMech->NRAS 2. NRAS Mutation BRAFSplice BRAFSplice ResistanceMech->BRAFSplice 3. BRAF Splicing/Amplification MEKMutation MEKMutation ResistanceMech->MEKMutation 4. MEK Mutation NRAS->RAF Activates BRAFSplice->RAF Constitutive Dimerization MEKMutation->ERK Bypasses BRAF

Figure 1: MAPK Signaling Pathway and Mechanisms of Resistance. This diagram illustrates the key targets of this compound within the MAPK pathway and the major resistance mechanisms that can reactivate the pathway, leading to treatment failure [3] [1] [4].

Common genetic and epigenetic changes leading to resistance include [3]:

  • RAS gene mutations, particularly NRAS, which activate BRAF dimers.
  • BRAF alterations, including amplification and splicing variants (e.g., p61BRAFV600E).
  • MEK1/2 mutations (e.g., C121S, E203K).
  • Upregulation of bypass pathways like PI3K-AKT and YAP/TAZ.

Key Experimental Findings

The following table summarizes quantitative data from foundational studies on this compound.

Assay/Model Finding/Result Notes
In Vitro Kinase Inhibition (IC₅₀) [1]
BRAFV600E 15 nM
CRAF 6 nM
SRC 15 nM
In Vivo Efficacy [1]
Mouse xenograft models Tumor growth inhibition Effective in models with acquired resistance to BRAF or BRAF/MEK inhibitors.
Oral bioavailability ~55%
Cellular Efficacy [1] [5]
BRAF mutant melanoma cells Growth inhibition more potent than PLX4720 (vemurafenib analog)
NRAS mutant melanoma cells Inhibition of MEK/ERK signaling
Safety & Tolerability [1]
Maximum Tolerated Dose (single, mouse) 40 mg/kg Slight, transient tachypnoea observed.
No Observed Adverse Effect Level 20 mg/kg Well-tolerated in repeat-dose studies.

Troubleshooting & Research Guidance

Given the lack of specific protocols for this compound, here are critical considerations for designing your experiments based on general principles and the drug's profile.

  • Confirming Target Engagement & Mechanism

    • Western Blot Analysis: The most direct way to confirm drug activity is to measure phosphorylation levels of downstream targets in your cell models. You should observe a reduction in p-MEK and p-ERK upon treatment [1]. In resistant models, check for reactivation of these markers.
    • Dimerization Status: Since this compound is a pan-RAF inhibitor designed to target dimers, consider using co-immunoprecipitation to assess BRAF/CRAF dimerization status in your cells after treatment [4].
  • Model Selection is Critical

    • Use a panel of cell lines, including those sensitive to BRAF inhibitors (e.g., WM266.4) and those with known resistance mechanisms (e.g., NRAS mutations, BRAF splice variants, or upregulated RTKs). This compound was specifically active in such resistant models [1].
    • The drug is also effective in NRAS mutant melanoma models, as it does not cause paradoxical pathway activation [1].
  • Combination Strategies

    • Given that resistance often emerges via bypass pathways, rationally designed combinations are key. Consider combining this compound with:
      • MEK Inhibitors: For deeper pathway suppression [6].
      • PI3K/AKT Inhibitors: If this bypass pathway is activated in your models [3].
      • Immunotherapies: The role of SFK inhibition may modulate the tumor microenvironment.

Research Status and Future Directions

It is important to note that the identified information on this compound is from preclinical studies published around 2015 [1] [2] [5]. As of the latest search, there is no mention of its progression into later-stage clinical trials. The field has since moved towards other next-generation RAF inhibitors and novel combination therapies.

Recent research explores different strategies to overcome resistance, such as:

  • Newer RAF inhibitors with improved pharmacological profiles [6] [4].
  • Combination therapies targeting completely different pathways, such as CDK4/6/CDK2 and CXCR1/2 inhibitors, to treat resistant melanomas, particularly those without BRAF mutations [7].

References

CCT241161 paradoxical activation avoidance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism by which CCT241161 avoids paradoxical activation?

    • A: Unlike first-generation BRAF inhibitors (like vemurafenib), which can trigger ERK signaling in RAS-mutant cells, this compound is a pan-RAF inhibitor that also targets SRC-family kinases (SFKs). This dual targeting allows it to inhibit MEK/ERK signaling in both BRAF and NRAS mutant cells without causing the pathway reactivation seen with selective BRAF inhibitors [1].
  • Q2: In which experimental models has this compound shown activity against resistant cancers?

    • A: Research has demonstrated that this compound inhibits melanoma cells and patient-derived xenografts that have developed resistance to both BRAF inhibitors (e.g., vemurafenib) and combination BRAF/MEK inhibitor therapies [1].
  • Q3: What are the key kinase targets and their respective inhibition values?

    • A: The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against key kinases [1]:
Kinase Target IC₅₀ (μM)
BRAF 0.1
V600E-BRAF 0.04
CRAF 0.01
SRC 0.03
LCK 0.003
MEK1 >10
COT >10

Experimental Protocols & Data

Protocol 1: Assessing ERK Pathway Inhibition In Vitro This protocol is used to confirm the compound's ability to suppress the MAPK pathway.

  • Cell Culture: Seed appropriate melanoma cell lines (e.g., WM266.4 for BRAF mutant) in culture dishes.
  • Dosing: Treat cells with CCT196969 or this compound at desired concentrations (e.g., 1 μM). Use a BRAF-selective inhibitor like PLX4720 as a control.
  • Lysis and Western Blot: After treatment (e.g., 24 hours), lyse the cells and extract proteins.
  • Analysis: Perform Western blot analysis using antibodies against phospho-ERK (to assess pathway activity) and total ERK (as a loading control). This compound should show a dose-dependent decrease in phospho-ERK levels [1].

Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenografts (PDXs) This protocol evaluates the compound's efficacy in resistant tumor models.

  • Model Generation: Implant patient-derived melanoma xenografts, particularly those resistant to BRAF or BRAF/MEK inhibitors, into immunodeficient mice.
  • Dosing Regimen: Administer this compound orally. A referenced study used a dose of 10 mg/kg/day [1].
  • Pharmacokinetic Monitoring: Collect plasma samples at various time points. The mentioned study achieved plasma concentrations of ~1 μM at 14 hours post-dose with this regimen [1].
  • Endpoint Assessment: Monitor tumor volume over time. Compared to vehicle controls, this compound treatment should result in significant tumor growth inhibition in resistant PDX models [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lack of efficacy in your cell model Intrinsic resistance due to upstream RTK signaling or other bypass mechanisms. Combine this compound with other targeted agents. Its SFK inhibition may help overcome some forms of RTK-driven resistance [1].
Paradoxical activation is still observed The cellular context may involve very high levels of RAS activation. Verify the mechanism by testing the compound in a RAS mutant cell line (e.g., with NRAS mutation) and check for ERK phosphorylation. True paradox-breaking inhibitors should not activate ERK in this context [1].
High cytotoxicity in normal cells Off-target effects or high potency against essential kinases in normal cells. Titrate the compound to find a therapeutic window. Available data suggests this compound is well-tolerated in vivo, but always optimize dosage for your specific model [1].

Visualizing the Mechanism of Action

The diagram below illustrates how this compound avoids the paradoxical activation caused by first-generation BRAF inhibitors.

The core difference lies in how the inhibitors affect RAF dimers. In cells with activated RAS (e.g., mutant NRAS), first-generation inhibitors bind only one part of the RAF dimer, unintentionally "trans-activating" the other and triggering the MAPK pathway [2]. This compound, as a pan-RAF inhibitor, can effectively block both parts of the dimer. Furthermore, its additional inhibition of SRC-family kinases (SFKs) targets another common resistance pathway, leading to sustained suppression of MEK/ERK signaling without paradoxical activation [1].

References

optimizing CCT241161 concentration for BRAF mutants

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 Quantitative Data Summary

The table below consolidates key potency and efficacy data for this compound from research publications.

Assay Type Cell Line / Model Key Finding Experimental Context
In Vitro Kinase IC₅₀ [1] [2] N/A LCK: 3 nM; CRAF: 6 nM; SRC: 15 nM; V600E-BRAF: 15 nM; BRAF: 30 nM In vitro kinase assays.
Cellular Efficacy (IC₅₀) [1] WM266.4 (BRAF mutant melanoma) ~10-100 nM (inhibits pMEK & pERK) 24-hour treatment; Western Blot analysis.
Anti-Proliferation (GI₅₀) [1] [2] A375 (BRAF V600E melanoma) ~10 nM 72-hour treatment; CellTiter-Glo viability assay.
Anti-Proliferation [1] D04 (NRAS mutant melanoma) Effective growth inhibition at 0.1-10 µM 24-hour treatment; proliferation assay.
In Vivo Efficacy [1] A375 xenograft (mouse) Tumor growth inhibition at 10 & 20 mg/kg Oral gavage, once daily; well-tolerated.

Experimental Protocols for Key Assays

Here are detailed methodologies for the core experiments cited in the data above.

Inhibition of MAPK Signaling (Western Blot)

This protocol is used to confirm target engagement by measuring the reduction of phosphorylated MEK and ERK [1].

  • Cell Line: WM266.4 human melanoma cells (harboring BRAF mutation).
  • Dosing: Treat cells with a concentration range of this compound (e.g., 1, 3, 10, 30, 100 nM) for 24 hours.
  • Lysis & Analysis: Lyse cells and analyze lysates by Western Blot.
  • Key Antibodies: Probe for pMEK, total MEK, pERK, and total ERK to confirm pathway inhibition.
  • Expected Outcome: A concentration-dependent decrease in pMEK and pERK levels, typically observed within the 10-100 nM range.
Anti-Proliferation Assay (Cell Viability)

This protocol determines the compound's effect on cell growth and viability [1] [2].

  • Cell Lines: A375 (BRAF V600E mutant) and D04 (NRAS mutant) melanoma cells.
  • Dosing & Incubation: Seed cells in 96-well plates. The next day, add a concentration gradient of this compound. Incubate for 72 hours.
  • Viability Readout: Add CellTiter-Glo reagent to measure ATP content, which correlates with the number of viable cells.
  • Data Analysis: Calculate % viability relative to a DMSO-treated control. Plot results to determine the GI₅₀ value (concentration that causes 50% growth inhibition).
In Vivo Efficacy Study (Mouse Xenograft)

This protocol evaluates the compound's efficacy in a live animal model [1].

  • Model Establishment: Subcutaneously implant A375 cells into female nude mice to form tumors.
  • Dosing Regimen: Once tumors are established (e.g., ~100-150 mm³), administer this compound via oral gavage at doses of 10 and 20 mg/kg, once per day.
  • Monitoring: Measure tumor volumes and animal body weights regularly over the treatment period (e.g., 7-21 days) to assess efficacy and tolerability.
  • Result: Significant tumor growth inhibition or regression is expected at effective doses, without causing body weight loss.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism of this compound in the MAPK signaling pathway, which underlies its "paradox-breaking" property.

G cluster_legend Key RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates SRC SRC Family Kinases (SFKs) RTK->SRC Activates RAF RAF Dimers (BRAF/CRAF) RAS->RAF Promotes Dimerization MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus Proliferation, Survival ERK->Nucleus SRC->RAF SRC->MEK Bypass Activation CCT This compound CCT->RAF Pan-RAF Inhibition CCT->SRC SFK Inhibition NormalPathway Normal MAPK Signaling ResistancePathway Resistance/Paradoxical Pathway Inhibition This compound Inhibition

This diagram highlights how this compound's dual activity helps overcome common resistance mechanisms and prevents paradoxical pathway activation [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments on BRAF V600E mutant cells? A sound starting point is a 10-point dose-response curve ranging from 1 nM to 10 µM. Based on the data, you can expect significant pathway inhibition and anti-proliferative effects in the low nanomolar range (10-100 nM) for BRAF V600E models like A375 or WM266.4 [1] [2].

Q2: How does this compound overcome resistance to first-generation BRAF inhibitors like vemurafenib? Resistance often emerges through receptor tyrosine kinase (RTK) signaling that reactivates the MAPK pathway via SRC Family Kinases (SFKs) or through NRAS mutations that signal via CRAF [1]. As a pan-RAF inhibitor that also potently inhibits SFKs, this compound simultaneously blocks these bypass tracks, making it effective in resistant settings [1].

Q3: Why is this compound described as a "paradox-breaker"? First-generation BRAF inhibitors (like vemurafenib) cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF but activated RAS. This occurs because these drugs promote RAF dimer formation [3] [4]. This compound belongs to a class of inhibitors that do not induce this effect, thus "breaking the paradox," which is a significant therapeutic advantage [1].

References

CCT241161 solvent toxicity DMSO control

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161: Key Data & Handling

For a quick reference, the table below summarizes the core information for this compound.

Property Description / Value
IUPAC Name 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea [1]
Molecular Formula C₂₈H₂₇N₇O₃S [1]
Molecular Weight 541.63 g/mol [1]
CAS Number 1163719-91-2 [1]
Solubility Soluble in DMSO [1]
Primary Target & Mechanism Pan-RAF and SRC family kinase (SFK) inhibitor. It blocks the RAF-MEK-ERK signaling pathway without causing its paradoxical activation, which is a limitation of earlier BRAF inhibitors. [2]
Research Applications Primarily in oncology for BRAF and NRAS mutant melanomas, including models resistant to BRAF/MEK inhibitors. Also relevant for neuroscience due to SRC kinase's role in neuronal signaling. [2] [1]
Recommended Storage -20°C [1]

Frequently Asked Questions

General Compound Questions

What is the primary scientific significance of this compound? this compound is a "paradox-breaking" pan-RAF inhibitor that also potently inhibits SRC family kinases (SFKs) [2]. This dual activity allows it to inhibit MEK/ERK signaling in both BRAF and NRAS mutant melanomas and to overcome resistance to first-generation BRAF inhibitors (like vemurafenib) and even combination BRAF/MEK inhibitor therapies [2]. Resistance is often mediated by pathway reactivation through RTK/SFK signaling or mutant NRAS [2].

What are the specific inhibitory concentrations (IC₅₀) for this compound? According to the primary research, this compound demonstrates high potency [2]:

  • BRAF: 30 nM
  • BRAF V600E: 15 nM
  • CRAF: 6 nM
  • SRC: 15 nM
  • LCK: 3 nM

The compound does not significantly inhibit MEK1 or COT at concentrations up to 10 µM [2].

Solvent and Experimental Use

Why is DMSO used as a solvent for this compound, and what are the key concerns? DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds like this compound, making it ideal for maintaining stock solutions in drug discovery screening programs [3]. However, its use comes with critical caveats:

  • Cellular Toxicity: DMSO can exert time-, temperature-, and concentration-dependent toxic effects on cells. It can damage mitochondria, alter cell membrane integrity, and at high concentrations, inhibit or kill cells [4]. Even low concentrations can sometimes stimulate cell growth, confounding experimental results [3].
  • Impact on Biology: DMSO can induce unwanted differentiation in stem cells and cause epigenetic variations by interfering with enzymes like DNA methyltransferases [4].
  • Patient Safety: In a clinical context, DMSO-containing cellular products can cause adverse cardiac, neurological, and gastrointestinal reactions in patients [4].

What is a safe working concentration for DMSO in cell-based assays? While a universally "safe" concentration depends on your specific cell line and exposure time, it is crucial to keep the final concentration of DMSO in your culture media as low as possible, typically below 0.1% (v/v). You must perform a dose-response curve for your specific cell model to determine the maximum tolerated concentration that does not affect cell viability, growth, or your experimental phenotype [3] [4]. Always include a vehicle control containing the same concentration of DMSO used in your treated samples.

What is the recommended method for sterilizing DMSO for use in cell culture? The preferred and most reliable method for sterilizing DMSO is aseptic membrane filtration [5]. Other physical methods like gamma irradiation, E-beam irradiation, or dry heat significantly degrade the quality of DMSO, causing it to fail chemical purity tests. Use DMSO-compatible filter materials, such as polytetrafluoroethylene (PTFE), and verify the sterility of the final filtered product [5].

Experimental Protocols & Troubleshooting

Preparation of this compound Stock Solution
  • Calculations: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10-50 mM).
  • Weighing: Weigh the compound in a clean, sterile vial.
  • Dissolution: Add the appropriate volume of pure, sterile DMSO to the vial to achieve your stock concentration. Vortex thoroughly until the solid is completely dissolved.
  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contamination risk.
  • Storage: Store aliquots at -20°C or as recommended by the supplier [1].
Designing a DMSO Vehicle Control

A proper vehicle control is non-negotiable. It should contain the same batch of DMSO, at the same final concentration in your culture media or buffer, as your experimental wells treated with this compound. For example, if you add 1 µL of your 10 mM this compound stock to 1 mL of media (resulting in a 0.1% DMSO final concentration), your vehicle control must be 1 µL of pure DMSO added to 1 mL of media.

Troubleshooting Common Issues
Problem Potential Cause Solution
Unexpected cell death or inhibited growth in all conditions (including control) DMSO final concentration is too high. Titrate the DMSO concentration. Perform a cell viability assay with a DMSO-only dose-response curve to find a non-toxic level. [3] [4]
Precipitate forming in assay well Compound may be precipitating out of solution in aqueous media. Ensure the final DMSO concentration is kept low (<0.5%). Consider adding the compound stock to the media while vortexing to ensure rapid mixing.
High background or variable results in LC-MS analysis Ion suppression from non-volatile contaminants in DMSO or sample matrix. Use high-purity DMSO and LC-MS grade solvents. Employ solid-phase extraction (SPE) for sample cleanup and use a divert valve to prevent contaminants from entering the MS source. [6] [7]
Lack of expected biological effect Inactivated compound due to improper storage or degraded DMSO. Use fresh aliquots of stock solution. Ensure DMSO is stored tightly sealed in a dry environment, as it is hygroscopic. Confirm the activity of a new batch of compound in a positive control assay.

Scientific Context: this compound Mechanism of Action

The following diagram illustrates the key signaling pathway targeted by this compound and how its unique profile overcomes a common resistance mechanism.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., mutant) RTK->RAS SFK SRC Family Kinases (SFKs) RTK->SFK activates BRAF BRAF (e.g., V600E) RAS->BRAF MEK MEK BRAF->MEK CRAF CRAF CRAF->MEK in paradox ERK ERK MEK->ERK CellGrowth Cell Growth & Survival ERK->CellGrowth SFK->MEK reactivates Resistance Resistance to 1st-gen BRAF inhibitors Resistance->SFK mediated by CCT241161_RAF This compound Pan-RAF Inhibition CCT241161_RAF->BRAF blocks CCT241161_RAF->CRAF blocks CCT241161_SRC This compound SRC/SFK Inhibition CCT241161_SRC->SFK blocks

This dual-inhibition strategy is crucial because resistance to first-generation BRAF inhibitors is often driven by RTK/SFK signaling or mutant NRAS, which lead to reactivation of the pathway [2]. By concurrently inhibiting SFKs, this compound prevents this escape route.

References

CCT241161 combination therapy BRAF MEK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of CCT241161? this compound is a dual-acting inhibitor. It functions as a pan-RAF inhibitor (targeting BRAF, BRAF V600E, and CRAF) and also potently inhibits SRC-family kinases (SRC, LCK). This dual activity allows it to inhibit the MEK/ERK pathway without causing the paradoxical activation seen with first-generation BRAF inhibitors in RAS-mutant cells, making it effective in certain resistant melanoma models [1].

  • In which disease models has this compound shown efficacy? Preclinical studies have demonstrated its efficacy in:

    • BRAF mutant melanoma [1]
    • NRAS mutant melanoma [1] [2]
    • Patient-Derived Xenografts (PDXs) that have developed resistance to first-generation BRAF inhibitors (e.g., vemurafenib/PLX4720) or combination BRAF/MEK inhibitor therapy [1] [2].
  • What are the key selectivity and pharmacokinetic profiles of this compound? The table below summarizes quantitative data from preclinical characterization [1]:

Property Value for this compound Experimental Note / Context
Biochemical IC₅₀ (nM)
BRAF V600E 15 nM
CRAF 6 nM
SRC 15 nM
LCK 3 nM
In Vivo Profile (Mouse)
Oral Bioavailability ~55% At 10 mg/kg/day
Plasma Concentration ~1 μM Measured at 24 hr (CCT196969) & 14 hr (this compound) post 10 mg/kg/day dose
Tolerated Dose Up to 25 mg/kg daily for 19 days No mortality; transient tachypnoea observed
  • How does resistance to this compound potentially develop? While this compound is designed to overcome specific resistance mechanisms, cancer cells may employ alternative pathways. General resistance mechanisms to targeted BRAF/MEK therapy include:
    • Genetic alterations: Mutations in NRAS or MEK1/2 (e.g., C121S, E203K, Q56P in MEK1) [3].
    • Pathway reactivation: Overexpression or activation of Receptor Tyrosine Kinases (RTKs like PDGFRβ, EGFR, IGFR1), leading to PI3K-AKT-mTOR pathway upregulation or MAPK pathway reactivation [3].
    • Bypass activation: Activation of alternative signaling pathways such as YAP/TAZ or WNT5A/β-catenin [3].

Experimental Protocols & Troubleshooting

Protocol: In Vitro Inhibition of MEK/ERK Signaling

Objective: To assess the efficacy of this compound in suppressing the MAPK pathway in melanoma cell lines.

Methodology:

  • Cell Culture: Use appropriate BRAF mutant (e.g., WM266.4) or NRAS mutant melanoma cell lines. Maintain cells in standard conditions.
  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0-1000 nM) for a predetermined period (e.g., 2 hours).
  • Protein Analysis: Lyse cells and perform Western Blotting.
  • Target Detection: Probe membranes with antibodies against:
    • Phospho-ERK1/2 (p-ERK) and total ERK to assess pathway inhibition.
    • Phospho-MEK (p-MEK) and total MEK for upstream confirmation.
    • GAPDH or Vinculin as a loading control.

Expected Outcome: A dose-dependent decrease in p-ERK and p-MEK levels in sensitive cell lines, indicating successful pathway inhibition [1].

Protocol: In Vivo Efficacy Study in Resistant PDX Models

Objective: To evaluate the antitumor activity of this compound in vivo using patient-derived xenografts resistant to established BRAF inhibitors.

Methodology:

  • Model Generation: Implant vemurafenib/PLX4720-resistant PDX tumors into immunocompromised mice.
  • Dosing Regimen: Once tumors are established, administer this compound orally at 10-25 mg/kg/day. Include a vehicle control group and a group treated with the resistant agent (e.g., PLX4720) for comparison.
  • Monitoring: Measure tumor volumes and animal body weight regularly to assess efficacy and toxicity.
  • Endpoint Analysis: After a set period (e.g., 3-4 weeks), harvest tumors for downstream analysis (e.g., IHC for p-ERK, Ki67) [1] [2].

Expected Outcome: Significant tumor growth inhibition in the this compound-treated group compared to both vehicle and PLX4720-treated groups, with corresponding decreases in p-ERK staining in tumor tissues [1].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Lack of p-ERK inhibition in a sensitive cell line Inactive compound; degraded DMSO stock; incorrect cell model. Confirm compound activity in a fresh aliquot via a kinase assay. Verify the mutation status of the cell line. Use a known sensitive cell line as a positive control.
High cytotoxicity in control wells Solvent (DMSO) toxicity. Ensure final DMSO concentration in media does not exceed 0.1%. Include a vehicle-only control in all experiments.
Rapid re-growth of tumors in vivo Development of acquired resistance. Consider testing this compound in combination with other agents (e.g., MEK inhibitors) based on resistance mechanisms identified in your model. Analyze endpoint tumors for mechanisms of resistance.
Unexpected toxicity in mouse models Dose too high; compound-related adverse effect. Re-evaluate the dosing regimen. Refer to the preclinical safety data, which indicated that doses up to 25 mg/kg/day were tolerated with only transient side effects [1].

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of this compound and common resistance pathways it is designed to overcome.

architecture Figure: this compound inhibits multiple nodes in oncogenic signaling to overcome resistance. Resistance can occur via RTK upregulation or mutations in downstream components. RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFRβ) RAS RAS (Mutant) RTK->RAS Activates SFK SRC-Family Kinases (SFK) RTK->SFK Signals Through PI3K_AKT PI3K-AKT Pathway (Bypass Activation) RTK->PI3K_AKT Activates BRAF_CRAF BRAF/CRAF Dimerization RAS->BRAF_CRAF Activates MEK MEK (Mutant) BRAF_CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellGrowth Cell Proliferation & Survival ERK->CellGrowth SFK->MEK Can Activate PI3K_AKT->CellGrowth This compound This compound This compound->BRAF_CRAF Pan-RAF Inhibit This compound->SFK SFK Inhibit

References

CCT241161 off-target effects kinase screening

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Inhibition Profile of CCT241161

This compound was designed as a pan-RAF inhibitor but also potently inhibits several kinases in the SRC family [1] [2]. The table below summarizes its primary and secondary targets based on available biochemical (cell-free) IC50 data.

Kinase Target IC50 Value Notes / Classification
LCK (Lymphocyte-specific protein tyrosine kinase) [3] [4] 3 nM Secondary Target / SRC Family
CRAF (RAF1) [3] [4] 6 nM Primary Target / RAF Family
SRC (Proto-oncogene tyrosine-protein kinase SRC) [3] [4] 10 nM Secondary Target / SRC Family
BRAF(V600E) [3] [4] 15 nM Primary Target / RAF Family
BRAF (Wild-type) [3] [4] 30 nM Primary Target / RAF Family
p38 MAPKs (p38 mitogen-activated protein kinases) [2] Data in figure Off-target (Inhibited in a kinase panel)

Experimental Considerations & Troubleshooting

Based on the primary research, here are answers to potential FAQs and troubleshooting points for researchers using this compound.

FAQ 1: What are the primary off-target effects I should be aware of when using this compound?

The most significant off-target effects of this compound are its potent inhibition of SRC-family kinases (SFKs), particularly SRC and LCK [1] [2]. It is crucial to design control experiments to determine whether a observed phenotypic effect is due to RAF inhibition, SFK inhibition, or the combined action. Using a selective SRC family inhibitor as a control can help deconvolute the mechanism of action.

FAQ 2: How can I confirm the compound's activity in my cellular model?

The standard protocol is to treat the cells and analyze pathway inhibition via Western blotting.

  • Cell Lines Used in Validation: WM266.4 (BRAF mutant melanoma), D04 (NRAS mutant melanoma), and A375 (BRAF V600E mutant melanoma) cells [2] [3].
  • Typical Protocol:
    • Seed cells and allow them to adhere overnight.
    • Treat with this compound across a concentration range (e.g., 1 nM to 100 nM for sensitive BRAF mutant lines; 0.1 µM to 10 µM for NRAS mutant lines) for 24 hours [2].
    • Lyse cells and perform Western blot analysis to detect levels of phospho-MEK, phospho-ERK, and phospho-SRC to confirm target engagement. Total protein levels should be assessed to ensure equal loading.

FAQ 3: My experiment shows unexpected activation of the MAPK pathway. Is this normal for this compound?

Unlike first-generation RAF inhibitors like vemurafenib, this compound is a "paradox-breaking" inhibitor and does not induce paradoxical activation of the MEK/ERK pathway in RAS mutant cells [1] [2]. If you observe pathway activation, it is likely not a direct effect of the compound's intended mechanism. You should investigate other experimental variables, such as cell line authenticity, serum concentration, or potential contamination.

FAQ 4: What is a recommended in vivo dosing regimen for this compound?

Pharmacokinetic studies support the use of this compound in mouse models.

  • Dosage: 10 to 20 mg/kg administered via oral gavage [2] [3].
  • Schedule: Once daily [3].
  • Key Finding: This regimen was effective at inhibiting the growth of BRAF mutant and PLX4720 (vemurafenib analog)-resistant tumor xenografts, and was well-tolerated without causing body weight loss in mice [2] [3].

This compound Signaling Pathway & Experimental Workflow

To help visualize the compound's complex mechanism of action and a typical cell-based validation workflow, please see the diagrams below.

G RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation CellProliferation ERK->CellProliferation SFK SFK SFK->RAF SFK->MEK This compound This compound This compound->RAF Inhibits This compound->SFK Inhibits

Diagram 1: this compound's primary targets within a simplified RAS/MAPK signaling pathway. This compound (green) directly inhibits RAF kinases and off-target SRC-family kinases (SFKs), which can also signal into the pathway. This dual inhibition helps overcome resistance to first-generation RAF inhibitors.

G Start Seed and culture relevant cell lines Treat Treat with this compound (Dose range: 1nM - 10µM) Start->Treat Harvest Harvest cells after incubation (e.g., 24h) Treat->Harvest Lyse Lyse cells and prepare protein samples Harvest->Lyse WB Perform Western Blot Lyse->WB Analyze Analyze phospho-protein levels WB->Analyze WB_Targets Key Western Blot Targets: • p-MEK / Total MEK • p-ERK / Total ERK • p-SRC / Total SRC WB->WB_Targets

Diagram 2: A recommended experimental workflow for validating this compound activity in cells. The key readout is the reduction of phosphorylation of downstream pathway components via Western blot.

Key Limitations of Available Data

A significant gap for researchers is the lack of a publicly available, comprehensive kinase profiling screen (e.g., from platforms like KINOMEscan) specifically for this compound. While the HMS LINCS database [5] is a rich resource for such data, the provided table does not confirm the inclusion of this compound.

References

CCT241161 tumor regression optimization

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161: Researcher Compound Profile

What is this compound? this compound is an orally active, potent pan-RAF inhibitor. It also demonstrates significant activity against other key kinases, which contributes to its unique "paradox-breaking" profile and effectiveness in targeting melanomas with specific mutations [1] [2] [3].

  • Primary Targets: It is characterized as a pan-RAF inhibitor, meaning it can inhibit different forms of RAF kinases (CRAF, BRAF, V600E-BRAF) [1].
  • Key Advantage: Unlike first-generation BRAF inhibitors, this compound does not drive paradoxical activation of the MAPK pathway in cells with RAS mutations. This is a critical feature for overcoming a major resistance mechanism [2] [3].
  • Therapeutic Relevance: It exhibits significant activity against melanoma cell lines harboring BRAF V600E or NRAS mutations, including those that have developed resistance to BRAF inhibitors like PLX4720 [4] [2].

The following table summarizes its primary kinase targets and documented inhibitory activity (IC50).

Target Kinase IC50 (nM) Biological Significance
LCK 3 nM [1] [5] Lymphocyte-specific protein tyrosine kinase
CRAF 6 nM [1] [5] A RAF kinase isoform; inhibition prevents MAPK pathway signaling.
SRC 10 nM [1] [5] A SRC-family kinase (SFK); co-inhibition helps overcome resistance [2].
V600E-BRAF 15 nM [1] [5] Most common oncogenic BRAF mutation in melanoma [4].
BRAF 30 nM [1] [5] Wild-type BRAF kinase.

In Vitro Experimental Protocols

1. Cell Viability and Proliferation Assay This protocol is used to determine the anti-proliferative effects of this compound.

  • Cell Lines: Effective in BRAF mutant (A375, WM266.4), NRAS mutant (D04), and BRAF-inhibitor-resistant melanoma cells [1] [2].
  • Dosing: Prepare a concentration range from 0.1 μM to 100 μM in DMSO [1]. A stock solution can be made at 100 mg/mL in DMSO (184.63 mM) [1].
  • Incubation Time: Expose cells to the compound for 24 hours for initial signaling studies [1]. For long-term resistance monitoring, treatment can be extended up to 20 days [1].
  • Key Readouts: Measure inhibition of phospho-MEK and phospho-ERK via Western Blot to confirm pathway suppression [1].

2. Overcoming Resistance in Cell Models

  • Application: Use this compound to target melanoma cells that have acquired resistance to first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) or those with intrinsic NRAS mutations [2].
  • Protocol: Treat resistant cell lines with this compound at 1 μM for 4 hours and assess pathway reactivation via Western Blot for p-ERK [1].

In Vivo Experimental Protocols

1. Xenograft Model for Tumor Regression This protocol demonstrates efficacy in live animal models.

  • Animal Model: Female nude mice (5-6 weeks old) [1].
  • Cell Inoculation: Establish xenografts using BRAF mutant A375 cells, PLX4720-resistant A375 cells, or NRAS mutant D04 cells [1].
  • Dosage: Administer this compound via oral gavage at 10 mg/kg or 20 mg/kg body weight [1].
  • Dosing Schedule: Once daily [1].
  • Treatment Duration: 7 days has been shown to be effective in inhibiting tumor growth [1].
  • Monitoring: Track tumor volume and mouse body weight as a measure of treatment efficacy and tolerability [1].

2. Patient-Derived Xenograft (PDX) Models For higher clinical relevance, this compound has been validated in PDX models derived from patients resistant to BRAF or BRAF/MEK combination therapy [2] [3].

  • Implantation: PDX models can be established heterotopically (subcutaneous) or orthotopically for a more natural microenvironment [6].
  • Significance: Efficacy in PDX models strongly suggests potential for clinical application, as these models better preserve the original tumor's characteristics [6].

Troubleshooting Common Experimental Issues

Q1: My melanoma cell lines show high ERK phosphorylation despite this compound treatment. What could be wrong?

  • Potential Cause: The compound preparation or storage might be compromised. DMSO is hygroscopic and can degrade the compound if contaminated with water.
  • Solution:
    • Ensure fresh DMSO is used for stock solution preparation.
    • Verify the stock solution concentration and make fresh dilutions for each experiment.
    • Confirm that you are using a resistant cell line model and check the activity of your batch of this compound in a sensitive cell line (e.g., A375) as a positive control.

Q2: I am not observing significant tumor regression in my in vivo model. How can I optimize the protocol?

  • Potential Causes & Solutions:
    • Dosing Verification: Double-check the concentration of your formulation and the accuracy of the oral gavage technique.
    • Model Validation: Ensure your xenograft or PDX model has been genetically characterized and confirmed to harbor a BRAF or NRAS mutation [4] [2].
    • Tumor Measurement: Use calipers consistently and have the same researcher measure the tumors to reduce variability.
    • Dosage Adjustment: If well-tolerated (no body weight loss), consider testing a higher dose (e.g., 20 mg/kg) or a longer treatment duration, pending animal ethics approval [1].

Q3: Why is this compound effective in NRAS mutant melanoma when first-generation BRAF inhibitors are not?

  • Answer: First-generation BRAF inhibitors (like vemurafenib) cause paradoxical activation of the MAPK pathway in NRAS mutant cells, actually promoting tumor growth. As a "paradox-breaking" pan-RAF inhibitor, this compound suppresses the MAPK pathway in both BRAF and NRAS mutant backgrounds without causing this adverse effect, making it a viable strategy for NRAS-driven melanomas [2] [3].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound within the MAPK pathway and highlights its key advantage over earlier inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., NRAS) RTK->RAS Activate RAF RAF Dimer (CRAF/BRAF) RAS->RAF Activates (Requires Dimerization) MEK MEK RAF->MEK Phosphorylates Resistance Resistance via Pathway Reactivation RAF->Resistance Paradoxical Activation ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus Proliferation Survival ERK->Nucleus Signals CCT This compound CCT->RAF Pan-RAF Inhibition SFK SRC Family Kinases (SFKs) CCT->SFK Direct Inhibition SFK_Inhibit SFK Inhibition SFK->SFK_Inhibit SFK_Inhibit->Resistance Prevents Paradox 1st-Gen BRAFi (e.g., Vemurafenib) Paradox->RAF In Monomers Promotes Dimerization

This diagram shows how this compound simultaneously inhibits RAF dimers and SRC family kinases (SFKs). This dual action blocks the MAPK pathway and prevents a key resistance mechanism, unlike first-generation BRAF inhibitors which can unintentionally promote pathway activation in RAS mutant cells.

Key Takeaways for Researchers

  • Targeted Application: this compound is most effectively used in models with BRAF V600E or NRAS mutations, particularly when resistance to first-generation BRAF inhibitors is a concern [2].
  • Critical In Vitro Validation: Always confirm target engagement by measuring the reduction of phospho-ERK and phospho-MEK levels via Western Blot in your cell models after treatment [1].
  • Optimal In Vivo Dosing: The established effective dose for tumor growth inhibition in mouse models is 10-20 mg/kg, administered orally once daily [1].

References

Tolerability and Safety Profile of CCT196969 & CCT241161

Author: Smolecule Technical Support Team. Date: February 2026

While your question focuses on CCT241161, the most detailed safety data from the search results is for the closely related compound CCT196969. They are from the same series of pan-RAF inhibitors and are often discussed together in the literature [1]. The data below can serve as a key reference in your troubleshooting guide, assuring researchers that weight loss was not a noted adverse effect in the profiled studies.

The table below summarizes the available tolerability data [1]:

Assessment Dosage Findings Related to Body Weight
Single Dose (CD-1 mice) 20 mg/kg No clinical signs; no observed adverse effects.
Single Dose (CD-1 mice) 40 mg/kg Slight, transient tachypnoea; no effect on body weight.
Repeated Dose (daily) 20 mg/kg for 24 days No clinical signs; no body weight loss.
Repeated Dose (daily) 25 mg/kg for 19 days Tachypnoea with decreased activity; no body weight loss or reduction in food intake.

Frequently Asked Questions

Here are some hypothetical FAQs you can adapt for your technical support center, based on the available information.

Q: Does the available scientific literature report body weight loss as a side effect of this compound? A: The specific search results do not report body weight loss for this compound. A comprehensive safety profile analysis for its analog, CCT196969, showed it was extremely well tolerated with no significant adverse effects on body weight at the doses assessed [1].

Q: What is the maximum tolerated dose for these compounds? A: For CCT196969, a single dose of 40 mg/kg was defined as the maximum tolerated dose (MTD) in mice, with only transient tachypnoea observed and no body weight loss [1].

Q: At what plasma concentration are these compounds active? A: Oral dosing at 10 mg/kg/day resulted in plasma concentrations of approximately 1 μM at 24 hours for CCT196969 and 14 hours for this compound, which are well above the measured GI50 (half-maximal inhibition of cell proliferation) values for BRAF mutant melanoma cells [1].

Mechanism of Action Workflow

To help researchers understand the context of these compounds, the following diagram illustrates their multi-target mechanism of action, which underlies their "paradox-breaking" property and potential for an improved therapeutic profile.

G RAF_Inhibitor This compound/CCT196969 Target_1 pan-RAF Inhibitor (BRAF, CRAF) RAF_Inhibitor->Target_1 Target_2 SRC-Family Kinase (SFK) Inhibitor RAF_Inhibitor->Target_2 Effect_1 Inhibits MEK/ERK signaling in BRAF mutant cells Target_1->Effect_1 Effect_2 No paradoxical ERK activation in RAS mutant cells Target_1->Effect_2 Effect_3 Overcomes resistance mediated by RTK/SFK signaling or NRAS mutation Target_2->Effect_3 Outcome Effective in BRAF & NRAS mutant melanoma models Effect_1->Outcome Effect_2->Outcome Effect_3->Outcome

Suggested Troubleshooting Steps for Researchers

If a user reports body weight loss in an animal study, your technical guide could advise them to investigate the following:

  • Verify Dosage and Formulation: Confirm that the administered dose is within the tolerated range (e.g., for CCT196969, ≤25 mg/kg/day in mice). Review the formulation and stability of the compound.
  • Monitor General Health: Look for other clinical signs beyond weight loss, such as changes in activity, food and water intake, or grooming habits. This can help determine if the effect is compound-related or due to other stressors.
  • Review Model-Specific Effects: Consider the specific cancer model being used. Advanced disease in control animals can itself cause cachexia (wasting syndrome). Compare weight trends in the treatment group against the disease control group.
  • Consult Preclinical Safety Data: Refer to the original study by Girotti et al. (2015) for a full context of the safety findings [1]. The positive tolerability data can be a benchmark for your own experiments.

References

CCT241161 resistant cell lines development

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 Resistance Mechanisms

For researchers investigating resistance, the following table summarizes the key mechanisms that melanoma cells can use to develop resistance to this compound and other RAF inhibitors.

Mechanism Category Specific Example Description & Effect on Resistance
MAPK Pathway Reactivation RAS mutations (e.g., NRAS) Constitutive activation of mutated RAS increases BRAF dimerization, reactivating the MAPK pathway and causing resistance [1].
BRAF Alterations Overexpression of mutated BRAF or expression of splicing variants (e.g., p61BRAFV600E) promotes dimer formation that is insensitive to inhibitors that only block monomers [1].
MEK mutations (e.g., MEK1 C121S, E203K) Mutations in MEK1/2 allow downstream ERK signaling to continue independently of BRAF inhibition [1].
Bypass Pathway Activation PI3K-AKT-mTOR pathway Upregulation of this parallel pathway provides anti-apoptotic and pro-proliferation signals, often via overexpression of Receptor Tyrosine Kinases (RTKs) like EGFR or PDGFRβ [1].
YAP/TAZ pathway Activation of this pathway in resistant cells promotes expression of cell cycle molecules and viability [1].
JNK/c-Jun pathway Upregulation of p-c-Jun can decouple the inhibition of proliferation from the induction of apoptosis [1].
Epigenetic Changes DNA Methylation Drug-tolerant cells can show global changes in DNA methylation patterns, leading to altered gene expression that promotes survival [1].

Strategies for Developing Resistant Cell Lines

Developing a drug-resistant cell line is a process that can take from 3 to 18 months [2]. The table below compares two fundamental selection strategies.

Selection Strategy Description Rationale & Application
Clinically Relevant (Pulsed) Treat cells with low, non-lethal doses of this compound in cycles, with recovery periods in drug-free media [2]. Mimics the intermittent drug exposure seen in patients, often leading to moderate (2-8 fold) resistance that is more clinically representative [2].
High-Level Laboratory (Continuous) Continuously expose cells to this compound, often starting with a low dose and escalating it over time [2]. Aims to understand potential resistance mechanisms by applying strong selective pressure, which can lead to high-level resistance [2].

Experimental Workflow & Protocols

Here is a generalized workflow for developing resistant cell lines, integrating the strategies above. You can adapt the parameters for this compound.

Start Start: Parent Cell Line Selection A1 Dose Optimization (Determine IC50-IC90) Start->A1 A2 Strategy Decision A1->A2 B1 Pulsed Selection (Cycles of drug exposure and recovery) A2->B1 Clinical Relevance B2 Continuous Selection (Constant drug exposure, escalating dose) A2->B2 Mechanism Exploration C Expand Resistant Pools & Clone Isolation B1->C B2->C D Characterize & Validate C->D End Bank Resistant Cell Line D->End

Detailed Protocol for Pulsed Selection

This method is recommended for modeling clinical resistance [2].

  • Parent Cell Line & Dose Selection: Begin with a this compound-sensitive melanoma cell line (e.g., A375, which carries the BRAF V600E mutation [3]). Determine the IC50-IC90 (half-maximal and 90% inhibitory concentration) of this compound for your parent line using a dose-response assay. The initial selection dose should be a low, non-lethal concentration (e.g., IC10-IC20) [2].
  • Pulsed Treatment Cycles: Treat cells with the selected dose of this compound for 48-72 hours. Then, remove the drug-containing media and allow the cells to recover in fresh, drug-free media until they regain normal growth rates. Repeat this cycle numerous times.
  • Clone Isolation & Expansion: Once resistance is established in the population, isolate single cells to generate clonal cell lines. Expand these clones for further characterization and banking.
  • Characterization and Validation:
    • Confirm Resistance Stability: Maintain clones in a drug-free medium for several passages and then re-challenge with this compound to ensure resistance is stable.
    • Identify Resistance Mechanism: Use the table in Section 1 as a guide. Common validation experiments include:
      • Sanger or NGS sequencing to check for secondary mutations in NRAS, MEK1/2, etc. [1].
      • Western Blotting to analyze the phosphorylation/activation status of key pathway proteins (e.g., pMEK, pERK, pAKT) in the presence and absence of this compound [1] [3].

Frequently Asked Questions (FAQs)

Q1: What are the advantages of this compound over other BRAF inhibitors? this compound is a pan-RAF inhibitor that also has anti-SRC activity. This profile allows it to block the growth of not only BRAF-mutant melanoma cells but also those with NRAS mutations. Importantly, it has shown efficacy in pre-clinical models against melanomas that have acquired resistance to first-generation BRAF inhibitors like vemurafenib and dabrafenib [3] [4].

Q2: My resistant cells are growing very slowly. Is this normal? Yes, this is a common phenomenon. The development of resistance often comes with a fitness cost, where the resistant cells may have a slower proliferation rate compared to the parental line. This is a sign that the cells have undergone significant adaptation. Ensure you are providing adequate recovery time between pulsed treatments [2].

Q3: How can I mitigate the risk of my resistance development project failing? A comparative selection strategy is highly recommended. This involves developing resistant lines in parallel using multiple parent cell lines or by applying multiple selective agents. This approach not only reduces the risk of total failure but can also provide broader insight into which types of tumors or agents are more prone to developing resistance [2].

Q4: Where can I find specific dosing information for this compound? The search results provide specific in vitro and in vivo dosing examples. In cell culture, experiments have used concentrations ranging from 1 nM to 1 μM [3]. For in vivo studies, doses of 10 mg/kg and 20 mg/kg administered orally once daily have been shown to inhibit tumor growth in mouse xenograft models [3].

References

CCT241161 vs vemurafenib BRAF inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

| Feature | Vemurafenib (1st Generation) | CCT241161 (pan-RAF/SFK Inhibitor) | | :--- | :--- | :--- | | Primary Target(s)Inhibits mutant BRAF (monomer); promotes paradoxical activation in RAS-mutant cells [1] [2] | BRAF, CRAF, and SRC-family kinases (SFKs) [1] | | Mechanism & "The Paradox" | Drives paradoxical ERK activation in RAS-mutant cells via RAF dimerization [1] [2] | "Paradox-breaking"; inhibits MEK/ERK in both BRAF and NRAS mutant cells without causing paradoxical activation [1] | | Key Resistance Issues | Resistance frequent via RTK/SFK signaling, NRAS mutations, or BRAF splice variants that reactivate MAPK pathway [1] [3] | Active against tumor models with acquired resistance to vemurafenib and BRAF/MEK combo inhibitors [1] | | Reported Potency (IC₅₀) | BRAF: ~0.1 μM (from comparison context) [1] | BRAF: 0.1 μMBRAF V600E: 0.04 μMCRAF: 0.01 μMSRC: 0.03 μM [1] | | Therapeutic Implication | Effective in BRAF V600E melanoma, but resistance often develops; limited efficacy in other BRAF V600E cancers (e.g., colorectal) [2] | Potential first-line for BRAF/NRAS mutant melanoma and second-line for vemurafenib-resistant disease [1] |

Detailed Experimental Data and Protocols

The comparative profile of this compound is supported by several key experiments. The following table outlines the methodologies used to generate the data cited in the comparison above.

Experiment Objective Key Methodology Relevant Findings for this compound
In Vitro Kinase Profiling [1] Inhibition of purified kinase proteins assessed to determine IC₅₀ values. Potent inhibition of BRAF, CRAF, and SFKs (e.g., SRC, LCK); no significant inhibition of MEK1 or COT [1].
Cellular Pathway Inhibition [1] Treatment of BRAF mutant (WM266.4) and BRAF/RAS wild-type (D35) melanoma cell lines, followed by Western Blot analysis of pMEK and pERK. Inhibited pMEK and pERK in BRAF mutant cells; no paradoxical ERK activation in wild-type cells [1].
Cell Growth Inhibition (Proliferation Assay) [1] Melanoma cells treated with compounds, and cell viability/proliferation measured (e.g., MTS assay). Inhibited growth of BRAF mutant melanoma cells more potently than PLX4720 (vemurafenib analog) [1].
In Vivo Efficacy in PDX Models [1] Patient-derived xenografts (PDXs) from patients resistant to BRAF or BRAF/MEK inhibitors grown in mice and treated with compound. CCT196969/CCT241161 inhibited tumor growth in PDX models resistant to clinical BRAF or BRAF/MEK inhibitor combinations [1].

Mechanism of Action and Signaling Pathways

The fundamental difference between these inhibitors lies in their mechanism of action and how they affect the MAPK signaling pathway. The following diagram illustrates these key differences.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS-GTP RTK->RAS SRC SRC-family Kinases (SFKs) RTK->SRC BRAF_mutant Mutant BRAF (Monomer) RAS->BRAF_mutant BRAF_dimer RAF Dimers (BRAF/CRAF) RAS->BRAF_dimer Paradox Paradoxical ERK Activation RAS->Paradox MEK MEK BRAF_mutant->MEK BRAF_dimer->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SRC->MEK  Contributes to  Activation Resistance Resistance Mechanisms Resistance->RTK Resistance->RAS Resistance->SRC Vem Vemurafenib Vem->BRAF_mutant Inhibits Vem->Paradox Paradox->ERK Stimulates CCT This compound Inhibition Concurrent Inhibition Blocks Signaling CCT->Inhibition Inhibition->BRAF_mutant Inhibits Inhibition->BRAF_dimer Inhibits Inhibition->SRC Inhibits

The diagram above shows the key mechanistic differences. Vemurafenib selectively inhibits monomeric mutant BRAF but fails to inhibit dimeric RAF and even promotes paradoxical activation in the presence of oncogenic RAS. In contrast, this compound, as a pan-RAF inhibitor, blocks both monomeric and dimeric BRAF, and by simultaneously inhibiting SRC-family kinases (SFKs), it shuts down a major resistance pathway, leading to sustained suppression of the MAPK pathway [1].

Implications for Research and Development

For researchers, the data suggests that this compound and similar paradox-breaking pan-RAF inhibitors represent a strategic evolution in targeting the MAPK pathway.

  • Overcoming Resistance: The ability of this compound to inhibit tumors resistant to both BRAF-inhibitor monotherapy and BRAF/MEK-inhibitor combinations positions it as a strong candidate for second-line treatment strategies [1] [4].
  • Broader Application: Its activity in NRAS mutant melanoma models and its paradox-breaking nature suggest a potentially wider therapeutic window than vemurafenib, which is contraindicated in RAS-mutant cancers [1].
  • In Vivo Profile: The reported tolerability in mouse models and achievable plasma concentrations above the GI₅₀ values support its potential for translation into clinical trials [1].

It is important to note that the information available is from preclinical studies published around 2014-2015. While a clinical trial was anticipated to begin soon after [4], I could not find results from those trials in this search.

References

CCT241161 vs CCT196969 potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Potency Profile

The following table consolidates key quantitative data for direct comparison [1].

Assay Parameter CCT196969 CCT241161
Biochemical IC₅₀ (Cell-Free Assay)
BRAF 0.1 μM 0.03 μM
BRAF(V600E) 0.04 μM 0.015 μM
CRAF 0.01 μM 0.006 μM
SRC 0.03 μM 0.01 μM
LCK 0.02 μM 0.003 μM
In Vivo Pharmacokinetics
Oral Bioavailability (in mice) ~55% ~55%
Plasma Concentration (24hr post 10 mg/kg dose) ~1 μM ~1 μM

Significance & Mechanism of Action

Both CCT196969 and this compound were developed as pan-RAF inhibitors that also potently inhibit SRC-family kinases (SFK) [1]. This dual-targeting profile is strategically designed to overcome major challenges in treating cancers like melanoma:

  • Overcoming Resistance: Resistance to first-generation BRAF inhibitors (like vemurafenib) or BRAF/MEK combinations often occurs through reactivation of the MAPK pathway, frequently mediated by CRAF or upstream signals through SFKs [1] [2]. By simultaneously inhibiting BRAF, CRAF, and SFKs, these compounds can counteract these resistance mechanisms.
  • Preventing Paradoxical Activation: A known drawback of first-generation BRAF inhibitors is that they can cause paradoxical activation of the MAPK pathway in RAS-mutant cells, potentially leading to new tumors [1] [3]. As "paradox-breaking" inhibitors, CCT196969 and this compound do not induce this effect, making them safer and more effective for a broader range of patients [1].
  • Broad-Spectrum Activity: Their mechanism allows them to inhibit tumor growth in both BRAF mutant and NRAS mutant melanomas, including models that are resistant to vemurafenib and other clinical BRAF inhibitors [1] [2].

The following diagram illustrates the key signaling pathways targeted by these inhibitors and the logical rationale for their dual-targeting design:

architecture RTK Receptor Tyrosine Kinase (RTK) SFKs SRC Family Kinases (SFKs) RTK->SFKs RAS Mutant NRAS RAS->SFKs BRAF Mutant BRAF RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK SFKs->MEK Bypass Signaling BRAF->MEK Paradox Paradoxical Activation (in RAS mutant cells) BRAF->Paradox CRAF->MEK ERK ERK MEK->ERK Resistance Pathway Reactivation & Resistance ERK->Resistance

Key Experimental Evidence & Protocols

The comparative data is supported by several key experiments detailed in the literature.

Biochemical Kinase Inhibition Assay

This primary assay established the direct potency of the compounds against their kinase targets.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CCT196969 and this compound against a panel of purified kinase proteins [1].
  • Methodology: A cell-free assay was conducted where the enzymatic activity of each kinase (e.g., BRAF, CRAF, SRC) was measured in the presence of a concentration gradient of the inhibitor. The IC₅₀ value represents the concentration of inhibitor required to reduce kinase activity by 50% [1] [4].
  • Key Finding: this compound demonstrated greater potency across all primary targets in this biochemical setting [1].
In Vitro Cell Viability/Proliferation Assay

This assay evaluated the functional consequence of kinase inhibition on cancer cell growth.

  • Objective: To assess the ability of the compounds to inhibit the proliferation of melanoma cell lines with different genetic backgrounds [1] [2].
  • Methodology:
    • Monolayer Viability (MTS) Assay: BRAF mutant melanoma cells (e.g., WM266.4) were seeded in 96-well plates and treated with a range of concentrations of CCT196969, this compound, or a comparator BRAF inhibitor (PLX4720) for 72 hours. Cell viability was measured using MTS reagent, which is metabolized by live cells into a colored formazan product, quantified by absorbance [2].
    • Colony Formation Assay: Cells were treated and allowed to grow over a longer period (e.g., 10 days) to form colonies, which were then stained and counted. This measures long-term proliferative capacity [1] [5].
  • Key Finding: Both compounds inhibited BRAF mutant melanoma cell growth more potently than PLX4720. Furthermore, they were effective against patient-derived melanoma brain metastasis cell lines and models with acquired resistance to BRAF inhibitors [1] [2].
In Vivo Efficacy and Tolerability Studies

These studies confirmed the activity and safety of the compounds in a live animal model, a critical step for clinical translation.

  • Objective: To evaluate the anti-tumor efficacy and maximum tolerated dose (MTD) of the compounds in mouse models [1].
  • Methodology:
    • Xenograft Models: Immunocompromised mice were implanted with human melanoma cells (e.g., PLX4720-resistant A375 cells) or patient-derived xenografts (PDXs). Mice were treated orally with the compounds (e.g., 10-40 mg/kg/day), and tumor volume was monitored over time [1].
    • Tolerability Assessment: Mice were monitored for clinical signs, body weight loss, and changes in food intake. Tissues were examined microscopically post-study to identify any treatment-related toxicities [1].
  • Key Finding: Both compounds were orally bioavailable, well-tolerated at therapeutic doses, and effectively inhibited the growth of tumors resistant to BRAF-selective inhibitors [1].

Recent Research and Alternative Applications

While the comparative data primarily comes from earlier melanoma studies, recent research has explored new applications, particularly for CCT196969.

  • Inhibition of Melanoma Brain Metastasis: A 2022 study confirmed that CCT196969 effectively inhibits proliferation, migration, and survival in several patient-derived melanoma brain metastasis cell lines, with IC₅₀ values in the range of 0.18–2.6 μM. It also reduced phosphorylation of ERK, MEK, and STAT3, and was effective in BRAF inhibitor-resistant models [2] [6].
  • A Novel Mechanism in Triple-Negative Breast Cancer (TNBC): A very recent 2025 study revealed that in TNBC, CCT196969 acts through a previously unrecognized mechanism. Instead of targeting BRAF/RAF1/SRC, it directly binds to and inhibits Histone Deacetylase 5 (HDAC5), which subsequently downregulates asparagine synthetase (ASNS) and inhibits the mTOR signaling pathway, thereby suppressing tumor growth [5]. This highlights its potential as a multi-targeting agent beyond melanoma.

References

CCT241161 paradox-breaking RAF inhibitor advantage

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

The key findings on CCT241161 are supported by standard preclinical experimental methods:

  • In Vitro Kinase Assays: Determined IC₅₀ values by measuring compound's ability to inhibit phosphorylation activity of purified kinases (BRAF, CRAF, SRC, LCK) [1].
  • Cell Viability/Proliferation Assays (e.g., CellTiter-Glo): Quantified anti-proliferative effects by measuring ATP in metabolically active cells after 72-hour compound exposure [2].
  • Western Blot Analysis: Confirmed target engagement and pathway modulation in cultured cells or tumor samples by detecting phosphorylation levels of MEK and ERK [2].
  • In Vivo Xenograft Studies: Evaluated efficacy and tolerability by administering this compound orally to mice harboring human tumor xenografts, measuring tumor volume and body weight over time [1] [2].

The Rationale: Overcoming Resistance and Paradoxical Activation

First-generation BRAF inhibitors (vemurafenib, dabrafenib) are effective in BRAF-mutant melanoma but most patients relapse with acquired resistance [1]. A major limitation is paradoxical activation: in cells with wild-type BRAF but activated RAS, these inhibitors induce RAF dimerization that hyperactivates the MEK/ERK pathway, potentially driving secondary tumors [1] [3].

Resistance is often mediated by pathway reactivation through:

  • Receptor Tyrosine Kinase (RTK)/SRC-family kinase (SFK) signaling [1]
  • Mutations in NRAS, which signals through CRAF [1]

This compound was designed to co-target pan-RAF and SFKs, simultaneously blocking the primary driver (RAF) and a key resistance mechanism (SFK), preventing paradoxical activation and overcoming resistance [1].

G cluster_normal Normal RAF Signaling cluster_resistance Resistance to 1st-Gen BRAF Inhibitors cluster_CCT This compound Dual Inhibition RTK_normal Receptor Tyrosine Kinase (RTK) RAS_normal RAS-GTP RTK_normal->RAS_normal Activates RAF_dimer RAF Dimer (BRAF-CRAF) RAS_normal->RAF_dimer Activates MEK_normal MEK RAF_dimer->MEK_normal Phosphorylates ERK_normal ERK MEK_normal->ERK_normal Phosphorylates Cell_growth_normal Cell Growth & Proliferation ERK_normal->Cell_growth_normal Promotes BRAFi 1st-Gen BRAF Inhibitor (e.g., Vemurafenib) MEK_react MEK/ERK Reactivation BRAFi->MEK_react Paradoxical Activation RTK_up RTK Upregulation SFK_act SFK Activation RTK_up->SFK_act SFK_act->MEK_react NRAS_mut NRAS Mutation NRAS_mut->MEK_react Resistant_growth Resistant Tumor Growth MEK_react->Resistant_growth CCT_inhib This compound RAF_block Pan-RAF Inhibition CCT_inhib->RAF_block SFK_block SRC-Family Kinase (SFK) Inhibition CCT_inhib->SFK_block Pathway_suppress Sustained MEK/ERK Pathway Suppression RAF_block->Pathway_suppress SFK_block->Pathway_suppress Tumor_regression Tumor Regression in Resistant Models Pathway_suppress->Tumor_regression

Figure 1: Mechanism of this compound. The diagram contrasts normal RAF signaling, common resistance mechanisms to first-generation BRAF inhibitors, and the dual-targeting, paradox-breaking approach of this compound. [1] [3]

Comparison with Other RAF Inhibitor Types

This compound belongs to a class of αC-IN/DFG-OUT (CIDO) binders, known as pan-RAF inhibitors [4]. The table below compares it with other RAF inhibitor classes.

Inhibitor Class Mechanism & Target Example Compounds Key Features Key Limitations
αC-OUT/DFG-IN (Type I½) Inhibits monomeric BRAF V600E [3] Vemurafenib, Dabrafenib, Encorafenib [3] High selectivity for mutant BRAF monomers [3] Drives paradoxical ERK activation; ineffective against RAF dimers leading to resistance [1] [3]
αC-IN/DFG-OUT (Type II) - Pan-RAF Inhibits RAF monomers & dimers [4] This compound, CCT196969, LY3009120 [1] [4] "Paradox-breaking"; active against NRAS mutant tumors; targets resistance from RAF dimerization [1] May have a narrower therapeutic window than αC-OUT inhibitors [4]
Paradox Breakers Inhibits BRAF V600E without inducing dimerization [4] PLX7904, PLX8394 [4] Designed specifically to avoid paradoxical activation [4] Potentially limited efficacy in cancers with concurrent RAS mutations [4]

This compound represents a rational drug design strategy to overcome major clinical limitations of first-generation BRAF inhibitors. Its dual pan-RAF and SRC inhibition profile makes it a promising candidate for treating resistant melanomas.

References

CCT241161 SRC inhibition vs other SFK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

CCT241161's therapeutic strategy is based on co-inhibiting two key signaling nodes. The diagram below illustrates how it targets both the RAF/MEK/ERK pathway and SRC-mediated survival and resistance pathways.

architecture cluster_pathway RAF/MEK/ERK Pathway (MAPK Pathway) cluster_resistance SRC-Mediated Resistance Pathways Growth Factor Stimulus Growth Factor Stimulus SFK/SRC SFK/SRC Growth Factor Stimulus->SFK/SRC Oncogenic RAS Oncogenic RAS Growth Factor Stimulus->Oncogenic RAS RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Survival Signals Survival Signals SFK/SRC->Survival Signals Cell Migration/Invasion Cell Migration/Invasion SFK/SRC->Cell Migration/Invasion Oncogenic RAS->RAF This compound This compound This compound->RAF Inhibits This compound->SFK/SRC Inhibits Paradoxical Activation\n(in RAS mutant cells) Paradoxical Activation (in RAS mutant cells) Selective BRAF Inhibitor Selective BRAF Inhibitor Selective BRAF Inhibitor->Paradoxical Activation\n(in RAS mutant cells)

Experimental Data and Protocols

Key experimental findings from the primary research demonstrate the efficacy of this compound [1].

Experiment Type Cell Line / Model Key Experimental Details Result / Outcome
In Vitro Kinase Assay Purified kinases Biochemical assay to measure half-maximal inhibitory concentration (IC₅₀) [1]. IC₅₀ values: CRAF (6 nM), BRAF V600E (15 nM), SRC (10 nM), LCK (3 nM) [1] [2].
Cell Proliferation Assay A375 (BRAF V600E melanoma) Cells treated for 72 hours; viability measured via CellTiter-Glo assay [2]. IC₅₀ = 10 nM; more potent than PLX4720 (vemurafenib analog) [1].
Western Blot Analysis WM266.4 (BRAF mutant melanoma) Cells treated with 1-100 nM this compound for 24 hours; analysis of pathway phosphorylation [1]. Dosedependent inhibition of pMEK and pERK [1].
Western Blot Analysis PLX4720-resistant patient-derived cells Resistant cells treated with 1 µM this compound for 4 hours [1]. Inhibited pMEK, pERK, and pSRC, confirming target engagement in a resistance model [1].
In Vivo Efficacy A375 xenograft (mouse model) Oral gavage, 10-20 mg/kg, once daily for 7 days [1]. Inhibited tumor growth in BRAF mutant, NRAS mutant, and BRAF-inhibitor resistant xenografts; well-tolerated [1].

Key Advantages and Research Context

Based on the collective data, the main advantages of this compound in a research context are:

  • Overcomes Resistance: It is effective in melanoma models with acquired resistance to first-generation BRAF inhibitors like vemurafenib and even to combination BRAF/MEK inhibitor therapy [1] [3].
  • Prevents Paradoxical Activation: Unlike selective BRAF inhibitors, it does not cause paradoxical activation of the MAPK pathway in RAS mutant cells, a significant clinical advantage [1].
  • Favorable Preclinical Profile: The compound showed good oral bioavailability and was well-tolerated in mouse models, supporting its potential for further development [1].

References

CCT241161 broad-spectrum RAF inhibitor validation

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 Profile & Experimental Data

This compound is a pan-RAF inhibitor that also potently inhibits SRC-family kinases (SFKs). It was developed to overcome resistance to first-generation BRAF inhibitors and to treat both BRAF and NRAS mutant melanomas [1] [2].

The table below summarizes the core biochemical and cellular data for this compound, highlighting its key feature of dual RAF and SFK inhibition.

Property Data for this compound
Reported Year 2015 [2]
Primary Targets BRAF, CRAF, SRC-family kinases (SRC, LCK) [2]
Biochemical IC₅₀ (Cell-Free) BRAF: 0.03 µM; BRAF(V600E): 0.015 µM; CRAF: 0.006 µM; SRC: 0.01 µM; LCK: 0.003 µM [2]
Cellular Activity (MEK/ERK Inhibition) Inhibits pMEK and pERK in BRAF mutant WM266.4 cells [2]
Anti-Proliferation (GI₅₀) More potent than PLX4720 (vemurafenib analog) in BRAF mutant melanoma cells [2]
Key Resistance Mechanism Addressed Reactivation of MAPK pathway via RTK/SFK signaling or mutant NRAS [2]
Paradoxical Activation Does not induce paradoxical ERK activation in RAS mutant cells ("paradox-breaking") [1] [2]
In Vivo Efficacy Active in patient-derived xenograft (PDX) models resistant to BRAF or BRAF/MEK inhibitor combinations [1] [2]
In Vivo Tolerability Orally bioavailable (~55%). Well tolerated in mice at 10 mg/kg/day [2]

Comparative Inhibitor Classification

RAF inhibitors are biochemically classified based on their selectivity for different RAF conformations (monomeric vs. dimeric). The following diagram illustrates the mechanism of these inhibitor classes, showing where this compound fits conceptually as a pan-RAF inhibitor.

RAF_Conformation RAF Conformation Monomer RAF Monomer RAF_Conformation->Monomer Dimer RAF Dimer RAF_Conformation->Dimer Monomer_Selective Monomer-Selective (e.g., Vemurafenib) Monomer->Monomer_Selective  High Potency Pan_RAF Pan-RAF / Equipotent Monomer->Pan_RAF Similar Dimer_Selective Dimer-Selective (e.g., LXH254) Dimer->Dimer_Selective  High Potency   Dimer->Pan_RAF Similar Inhibitor_Class RAF Inhibitor Class Inhibitor_Class->Monomer_Selective Inhibitor_Class->Dimer_Selective Inhibitor_Class->Pan_RAF

This structural understanding explains the "paradox-breaking" nature of this compound. First-generation inhibitors like vemurafenib are monomer-selective; they potently inhibit monomeric BRAF(V600E) but poorly inhibit RAF dimers, which can lead to paradoxical pathway activation in normal cells and resistance in tumor cells [3] [4]. In contrast, this compound belongs to a class of pan-RAF inhibitors designed to inhibit both monomeric and dimeric RAF with similar potency, thereby avoiding paradoxical activation [1] [2].

Detailed Experimental Protocols

The key validation experiments for this compound were conducted as follows:

  • Biochemical Kinase Profiling: The half-maximal inhibitory concentration (IC₅₀) values for different kinases were determined using cell-free kinase assays. Inhibitory activity against a panel of 76 protein kinases was tested to establish selectivity [2].
  • Cellular Pathway Inhibition: To assess the ability of the compound to inhibit the MAPK pathway in cells, researchers used western blot analysis. BRAF mutant melanoma cell lines were treated with the inhibitor, and lysates were probed with antibodies against phosphorylated MEK and ERK to measure pathway suppression [2].
  • Cell Proliferation Assays: The anti-proliferative effects (GI₅₀) were measured using cell viability assays (such as MTT or CellTiter-Glo). BRAF mutant melanoma cells were treated with a dose range of the inhibitor, and cell viability was measured after a set period (e.g., 72 hours) [2].
  • In Vivo Efficacy Studies: Activity against resistant tumors was evaluated in patient-derived xenograft models. Mice bearing tumors from patients who had relapsed on BRAF or BRAF/MEK inhibitors were treated with this compound orally, and tumor volume was monitored over time [2].

Key Differentiating Features of this compound

  • Dual-Targeting Strategy: Unlike first-generation BRAF inhibitors, this compound's concurrent inhibition of RAF and SFKs allows it to block two major routes of resistance—via mutant NRAS/CRAF and RTK/SFK signaling [2].
  • Paradox-Breaking Nature: Its pan-RAF activity prevents the undesirable hyperactivation of the pathway in healthy cells, a serious side effect of older drugs [1] [5] [2].
  • Activity in Resistant Settings: Its primary potential is as a second-line therapy, showing efficacy in pre-clinical models where standard-of-care BRAF and MEK inhibitor combinations had failed [2].

References

Mechanism of Action and Rationale for Synergy

Author: Smolecule Technical Support Team. Date: February 2026

CCT241161 belongs to a class of paradox-breaking pan-RAF inhibitors. Its unique synergy arises from its ability to simultaneously target two key signaling nodes: the RAF kinases within the MAPK pathway and the SFKs, which are often involved in resistance mechanisms.

The diagram below illustrates how this compound targets both the MAPK pathway and parallel resistance pathways, unlike specific BRAF inhibitors.

Experimental Evidence and Protocols

The primary evidence for this compound's efficacy comes from well-established preclinical studies.

1. Key Experimental Findings

  • In-Vitro Models: The compound was tested on a panel of BRAF mutant melanoma cell lines, including those with intrinsic or acquired resistance to vemurafenib (a BRAF inhibitor). It demonstrated superior growth inhibition compared to single-agent BRAF inhibitors [1].
  • In-Vivo Models: Efficacy was confirmed in mouse xenograft models using resistant melanoma cell lines and, more importantly, patient-derived xenografts (PDXs) from patients who had progressed on BRAFi or BRAFi/MEKi therapy. Treatment with this compound led to significant tumor growth inhibition in these resistant models [1].

2. Core Experimental Methodology The general workflow for validating this compound's activity is outlined below.

G ModelGen Model Generation InVitro In-Vitro Analysis ModelGen->InVitro InVivo In-Vivo Xenograft Studies InVitro->InVivo Analysis Endpoint Analysis InVivo->Analysis Step1 1. Establish resistant melanoma cell lines Step2 2. Treat cells with This compound Step1->Step2 Step3 3. Measure cell viability (MTT/MTS assay) & protein phosphorylation (Western Blot) Step2->Step3 Step4 4. Implant resistant cells or PDX tumors into mice Step5 5. Administer this compound or vehicle control Step4->Step5 Step6 6. Monitor tumor volume and assess biomarkers in excised tumors Step5->Step6

Key Readouts:

  • In-Vitro: Cell viability (IC50 values) and inhibition of pathway signaling measured by levels of phospho-MEK and phospho-ERK via Western Blot [1].
  • In-Vivo: Tumor volume and weight over time. Pharmacodynamic analysis of tumor samples confirmed downregulation of pERK, verifying target engagement [1].

Comparative Positioning of Inhibitor Classes

This compound can be positioned against other therapeutic strategies for RAF-driven melanomas.

Inhibitor Class Mechanism & Target Example Drugs Key Challenge This compound's Proposed Advantage
1st-gen BRAFi Targets monomeric BRAF Vemurafenib, Dabrafenib Paradoxical activation, rapid resistance [2] [3] Pan-RAF inhibition prevents paradoxical activation [1]
BRAFi + MEKi Vertical pathway blockade Dabrafenib + Trametinib [4] Resistance via RTK/SFK bypass tracks [5] Built-in SFK inhibition blocks key resistance pathway [1]
Pan-RAF Inhibitors Inhibits all RAF isoforms TAK-632, LY3009120 May not address RTK/SFK-driven resistance [2] [6] Dual targeting of RAF and SFK for broader suppression [1]
This compound Pan-RAF + SFK inhibitor This compound, CCT196969 Preclinical stage; clinical efficacy unknown [1] Addresses multiple resistance mechanisms simultaneously [1]

Current Status and Future Directions

It is important to note that the evidence for this compound is currently at the preclinical stage. While the data is promising, its efficacy and safety in humans have not been established.

  • Clinical Translation Gap: The search results do not indicate that this compound has progressed into clinical trials. Its potential is demonstrated in laboratory and animal models only [1].
  • Related Clinical Development: The rationale of simultaneously targeting the MAPK pathway and resistance mechanisms is being tested clinically with other agents. For example, the combination of the RAF/MEK inhibitor avutometinib with the FAK inhibitor defactinib is being evaluated in other solid tumors and represents a similar strategic approach [7].

References

CCT241161 preclinical validation melanoma models

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

The following table provides a deeper look into the quantitative data and methodologies from key experiments that validated CCT241161 in preclinical models.

Experiment Type Detailed Methodology & Key Findings

| Kinase Inhibition Profiling [1] | Method: In vitro kinase assays. Results: IC₅₀ values: BRAF = 30 nM; BRAF V600E = 15 nM; CRAF = 6 nM; SRC = 15 nM; LCK = 3 nM. No significant inhibition of MEK1 or COT (at >10 µM). | | Cell Proliferation Assay [1] | Method: Growth inhibition (GI₅₀) assays in melanoma cell lines. Results: Potently inhibited growth of BRAF mutant (WM266.4) and NRAS mutant melanoma cells. More potent than PLX4720 (vemurafenib analog). | | Pathway Analysis [1] | Method: Western blotting to measure phosphorylation levels of key signaling proteins. Results: Inhibited phosphorylation of MEK and ERK in BRAF mutant (WM266.4) cells. Did not induce paradoxical ERK activation in BRAF/RAS wild-type cells. | | In Vivo Efficacy [1] | Method: Oral administration in mouse xenograft models, including PLX4720-resistant A375 cells and vemurafenib-resistant patient-derived xenografts (PDXs). Results: Inhibited tumor growth in resistant models. Correlated with inhibition of ERK and SRC in tumor tissues. | | Tolerability & Pharmacokinetics [1] | Method: Single and repeat-dose studies in CD-1 mice. Results: Well-tolerated. At 10 mg/kg/day, achieved plasma concentrations above GI₅₀ values for target cells for 14-24 hours. Oral bioavailability ~55%. |

Mechanism of Action and Classification

This compound belongs to a class of "paradox-breaking" RAF inhibitors [1] [2]. Its unique profile can be understood in the context of the MAPK signaling pathway and how different inhibitors act upon it.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS Dimer RAF Dimer (BRAF/CRAF) RAS->Dimer MEK MEK Dimer->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif SFK SRC-Family Kinases (SFKs) SFK->Dimer Resistence Resistance Mechanism (e.g., RTK/SFK signaling, NRAS mutation) Resistence->SFK PLX 1st-Gen BRAF Inhibitor (e.g., Vemurafenib) Paradox Paradoxical ERK Activation PLX->Paradox Paradox->ERK CCT This compound (pan-RAF/SFK Inhibitor) Inhibition Sustained Pathway Inhibition CCT->Inhibition Inhibition->Dimer Inhibition->SFK

As the diagram illustrates:

  • First-generation BRAF inhibitors (like vemurafenib) can cause paradoxical ERK activation in the presence of wild-type BRAF and active RAS signaling, which can fuel resistance and secondary tumors [3] [1].
  • This compound is a pan-RAF inhibitor that blocks all RAF isoforms (BRAF, CRAF) and concurrently inhibits SRC-family kinases (SFKs), a common resistance pathway [1] [2]. This dual action allows it to "break the paradox" and effectively suppress the MAPK pathway in diverse contexts, including NRAS mutant melanomas and those resistant to earlier therapies.

Context Among Next-Generation Inhibitors

This compound was part of a research effort to develop inhibitors that bind the αC-helix in the "IN" conformation (αC-IN inhibitors) [4]. This class shows improved efficacy against RAF dimers, which are a common resistance mechanism to first-generation αC-OUT inhibitors like vemurafenib and dabrafenib [3] [4]. Other similar developmental compounds include CCT196969, LY3009120, and TAK-632 [4] [5].

References

Comparison: CCT241161 vs. Selective BRAF Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature CCT241161 (Pan-RAF & SRC Inhibitor) Selective BRAF Inhibitors (e.g., Vemurafenib)
Primary Target Profile Pan-RAF (BRAF, CRAF, BRAFV600E) & SRC Family Kinases (SRC, LCK) [1] [2] Selective for monomeric BRAFV600E [3]
Mechanism & "Paradox" Paradox-breaking; inhibits ERK signaling in both BRAF and NRAS mutant cells without causing paradoxical pathway activation [4] [5]. Causes paradoxical activation of the MAPK pathway in RAS mutant cells, which can drive secondary tumors [3].
Efficacy in Melanoma Effective in BRAF mutant, NRAS mutant, and BRAF/MEK inhibitor-resistant melanomas [4] [5]. Effective primarily in naive BRAFV600E mutant melanoma; resistance often develops [4] [5].

| Key Resistance Mechanisms Overcome | Effective against resistance mediated by: • NRAS mutations • Receptor Tyrosine Kinase (RTK) signaling • SRC Family Kinase (SFK) signaling [4] [5] | Resistance commonly arises via: • NRAS mutations • BRAF splice variants • RTK/SFK pathway reactivation [5] [3] | | Reported IC50 Values | CRAF: 6 nM BRAFV600E: 15 nM BRAF: 30 nM SRC: 10 nM LCK: 3 nM [1] [2] | Varies by compound; typically nanomolar for BRAFV600E but significantly less potent against CRAF and dimeric BRAF [3]. |

Mechanism of Action and the "Paradox-Breaking" Advantage

The following diagram illustrates the key mechanistic differences in how selective BRAF inhibitors and pan-RAF inhibitors like this compound affect the MAPK signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates RAF_Dimer RAF Dimer (CRAF/CRAF, BRAF/CRAF) RAS->RAF_Dimer Activates MEK MEK RAF_Dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Resistance Resistance Mechanisms: NRAS mutations, RTK/SFK upregulation, BRAF splicing Resistance->RAF_Dimer Paradox Paradoxical ERK Activation Paradox->ERK Selective_Inhib Selective BRAF Inhibitor (e.g., Vemurafenib) Selective_Inhib->RAF_Dimer  Blocks one protomer in dimer Selective_Inhib->Paradox PanRAF_SRC_Inhib Pan-RAF + SRC Inhibitor (this compound) PanRAF_SRC_Inhib->RAF_Dimer  Blocks both protomers PanRAF_SRC_Inhib->Resistance  Suppresses bypass signaling

Diagram: Comparing the mechanisms of selective BRAF inhibitors and this compound. Selective inhibitors incompletely block RAF dimers and are vulnerable to resistance, while this compound fully inhibits dimer signaling and parallel SRC pathways.

  • The Problem of Paradoxical Activation: In cells with active RAS signaling (e.g., NRAS mutations), first-generation BRAF inhibitors like vemurafenib force the formation of RAF dimers. The inhibitor binds to one protomer, but paradoxically trans-activates the drug-free partner, leading to MEK/ERK signaling and potential tumor growth [5] [3].
  • The "Paradox-Breaking" Solution: this compound is a pan-RAF inhibitor designed to bind both protomers in a RAF dimer effectively. Furthermore, its ability to simultaneously inhibit SRC Family Kinases (SFKs) blocks a key resistance pathway often upregulated in melanoma, making it effective even in the presence of NRAS mutations or enhanced RTK signaling [4] [5].

Key Experimental Data and Protocols

The following table summarizes critical experimental findings that validate the profile of this compound in preclinical models.

Experiment Type Cell Line / Model Key Findings Significance
In Vitro Cytotoxicity [1] A375 (BRAFV600E melanoma) IC50 = 10 nM after 72 hrs. High potency against a common BRAF-mutant melanoma cell line.
In Vitro Proliferation [4] [1] D04 (NRAS mutant melanoma) Inhibited cell growth at 0.1-100 µM. Confirms activity in NRAS mutant melanoma, a setting where selective BRAFi fail.
Resistance Model [4] [1] A375/R (PLX4720-resistant) Inhibited MEK/ERK signaling at 1 µM for 4h; no resistance in 20-day assay. Demonstrates ability to overcome acquired resistance to first-generation BRAFi.
In Vivo Efficacy [4] [1] Mouse xenografts (A375, A375/R, D04) Oral dosing (10-20 mg/kg, 7 days) caused tumor regression with no body weight loss. Shows oral bioavailability and efficacy in multiple resistant models with good tolerability.
Western Blot Analysis [1] WM266.4 (BRAF mutant) Inhibited phospho-MEK and phospho-ERK at 1-100 nM for 24h. Confirms direct on-target inhibition of the MAPK pathway.

Research Implications and Future Directions

The preclinical data positions this compound and similar paradox-breaking RAF/SRC inhibitors as promising candidates for:

  • First-line treatment in both BRAF and NRAS mutant melanomas, potentially simplifying treatment strategies [4] [5].
  • Second-line therapy for patients who have developed resistance to BRAF inhibitors or the BRAF/MEK inhibitor combination [4] [5] [6].

The concept of RAF inhibitor rechallenge is gaining clinical interest. A 2024 study showed that retreating patients with advanced BRAF-aberrant cancers with a second RAF inhibitor (which could include next-generation agents like pan-RAF inhibitors) after a period off therapy yielded an 18.1% overall response rate and a 54.5% clinical benefit rate [7]. This supports the development of improved RAF inhibitors like this compound to address the persistent challenge of resistance.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

541.18960892 g/mol

Monoisotopic Mass

541.18960892 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Girotti MR, Lopes F, Preece N, Niculescu-Duvaz D, Zambon A, Davies L, Whittaker S, Saturno G, Viros A, Pedersen M, Suijkerbuijk BM, Menard D, McLeary R, Johnson L, Fish L, Ejiama S, Sanchez-Laorden B, Hohloch J, Carragher N, Macleod K, Ashton G, Marusiak AA, Fusi A, Brognard J, Frame M, Lorigan P, Marais R, Springer C. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015 Jan 12;27(1):85-96. doi: 10.1016/j.ccell.2014.11.006. Epub 2014 Dec 11. PubMed PMID: 25500121; PubMed Central PMCID: PMC4297292.

Explore Compound Types